A 410099.1 amide-PEG3-amine-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C40H64N6O9 |
|---|---|
Molecular Weight |
773.0 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C40H64N6O9/c1-27(45(5)39(51)55-40(2,3)4)36(48)44-35(29-13-7-6-8-14-29)38(50)46-25-30(42-34(47)26-54-23-22-53-21-20-52-19-18-41)24-33(46)37(49)43-32-17-11-15-28-12-9-10-16-31(28)32/h9-10,12,16,27,29-30,32-33,35H,6-8,11,13-15,17-26,41H2,1-5H3,(H,42,47)(H,43,49)(H,44,48)/t27-,30-,32+,33-,35-/m0/s1 |
InChI Key |
GMINGXHDLXLBQM-OKACIRJISA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2C[C@H](C[C@H]2C(=O)N[C@@H]3CCCC4=CC=CC=C34)NC(=O)COCCOCCOCCN)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CC(CC2C(=O)NC3CCCC4=CC=CC=C34)NC(=O)COCCOCCOCCN)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
A 410099.1 Amide-PEG3-Amine-Boc: A Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
A 410099.1 amide-PEG3-amine-Boc is a functionalized chemical entity integral to the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells.[1] This molecule incorporates a high-affinity ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase, specifically targeting the X-linked Inhibitor of Apoptosis Protein (XIAP). The core structure is extended by a three-unit polyethylene glycol (PEG3) linker, terminating in a Boc-protected amine. This design facilitates the conjugation of the IAP ligand to a ligand for a target protein of interest, forming a heterobifunctional PROTAC. The PEG linker provides spacing and solubility, while the Boc-protected amine allows for controlled, site-specific attachment to a target protein ligand.[2]
This technical guide provides a comprehensive overview of this compound, including its chemical properties, the biological pathway it modulates, and detailed experimental protocols for its application in PROTAC-mediated protein degradation studies.
Core Compound Specifications
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| Chemical Name | tert-butyl N-[(1S)-1-{[(1S)-2-[(2S, 4S)-4-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}acetamido)-2-{[(1R)-1, 2, 3, 4-tetrahydronaphthalen-1-yl]carbamoyl}pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]carbamoyl}ethyl]-N-methylcarbamate | [3][4] |
| CAS Number | 2415256-19-6 | [3][4][5] |
| Molecular Formula | C40H64N6O9 | [3][4][5] |
| Molecular Weight | 772.97 g/mol | [3][4] |
| Purity | ≥95% or ≥98% (HPLC) | [5][6] |
| Appearance | Solid Powder | [3] |
| Solubility | Soluble in DMSO | [3][4] |
| Storage Conditions | Dry, dark at -20°C for up to 1 year. Stock solutions can be stored at 0-4°C for up to 1 month. | [3][6][7] |
Mechanism of Action: Targeting the IAP Signaling Pathway
A 410099.1 is a potent antagonist of XIAP, a key member of the IAP family of proteins that regulate apoptosis, or programmed cell death. XIAP exerts its anti-apoptotic effects by directly binding to and inhibiting the activity of caspases, particularly caspase-3, -7, and -9, which are the executioners of apoptosis. By inhibiting XIAP, A 410099.1 can restore the apoptotic potential in cancer cells where XIAP is often overexpressed, contributing to therapeutic resistance.
In the context of a PROTAC, the A 410099.1 moiety serves to recruit the IAP E3 ligase to a target protein of interest. This proximity, orchestrated by the PROTAC molecule, leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Below is a diagram illustrating the IAP-mediated apoptosis signaling pathway and the intervention point of an A 410099.1-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. t-Boc-N-Amido-PEG3-amine, 101187-40-0 | BroadPharm [broadpharm.com]
- 3. allgenbio.com [allgenbio.com]
- 4. xcessbio.com [xcessbio.com]
- 5. This compound-ç®å½è½- æè¯ºè¾¾å¤è½ [sndpharm.com]
- 6. A 410099.1 amide-PEG3-amine | CAS 2415256-19-6 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 7. A 410099.1 amide-PEG3-amine - Immunomart [immunomart.com]
The Strategic Role of A 410099.1 Amide-PEG3-Amine-Boc in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond mere inhibition to induce the selective degradation of disease-causing proteins. At the heart of these heterobifunctional molecules lies the linker, a critical component that dictates the efficacy, pharmacokinetics, and overall viability of the PROTAC. This technical guide delves into the pivotal role of A 410099.1 amide-PEG3-amine-Boc, a pre-functionalized building block designed to streamline the development of potent and effective PROTACs that recruit the Inhibitor of Apoptosis (IAP) E3 ubiquitin ligase.
Core Concepts: Understanding the this compound Building Block
This compound is a molecule that incorporates three key features essential for PROTAC synthesis:
-
An IAP Ligand: This portion of the molecule is designed to bind to the IAP E3 ubiquitin ligase, an enzyme that plays a crucial role in regulating apoptosis and cell survival. By recruiting IAP, the resulting PROTAC can hijack the cell's natural protein disposal machinery. IAP-based PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), have shown promise in degrading a variety of therapeutic targets.[1][2]
-
A PEG3 Linker: The polyethylene glycol (PEG) linker provides a flexible and hydrophilic spacer between the IAP ligand and the warhead (the ligand for the protein of interest). The three ethylene glycol units in the PEG3 linker offer a defined length to orient the target protein and the E3 ligase optimally for ubiquitination. PEG linkers are known to improve the solubility and cell permeability of PROTACs, which are often large and hydrophobic molecules.
-
A Boc-Protected Amine: The terminal amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under various reaction conditions but can be readily removed under acidic conditions to reveal a reactive primary amine. This amine can then be coupled to a carboxylic acid on the target protein ligand (warhead) to form a stable amide bond, completing the PROTAC synthesis.
The modular design of this building block significantly accelerates the discovery and optimization of novel PROTACs by providing a ready-to-use component for the E3 ligase and linker moieties.
Data Presentation: Degradation Efficiency of IAP-Based PROTACs with PEG Linkers
The following tables summarize representative quantitative data for IAP-based PROTACs utilizing PEG linkers to degrade key therapeutic targets. While specific data for PROTACs constructed with this compound is not publicly available, the presented data for structurally similar PROTACs provide valuable insights into the expected potency and efficacy.
Table 1: Degradation of Bruton's Tyrosine Kinase (BTK) by IAP-Based PROTACs with PEG Linkers
| PROTAC ID | Linker | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SNIPER-12 | 5-PEG | THP-1 | 182 ± 57 | >90 | [1] |
| PROTAC X | PEG | Ramos | < 37.4 | > 80 | [3] |
| PROTAC Y | PEG | THP-1 | < 217.7 | > 71 | [3] |
Table 2: Degradation of Androgen Receptor (AR) by IAP-Based PROTACs
| PROTAC ID | Linker Composition | Cell Line | Concentration for Degradation | Reference |
| SNIPER-1 | Not Specified | Prostate Cancer Cells | 3 µM | [1] |
Table 3: Degradation of B-cell lymphoma-extra large (Bcl-XL) by IAP-Based PROTACs
| PROTAC ID | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 8a | Alkane | MyLa 1929 | ~100 | >90 | [4] |
| PROTAC Z | PEG | MOLT-4 | 2.5 | >90 | [5] |
Experimental Protocols
The synthesis of a PROTAC using this compound involves two primary stages: the deprotection of the Boc-protected amine and the subsequent coupling of the linker to the warhead.
Protocol 1: Boc Deprotection of this compound
Objective: To remove the Boc protecting group to expose the primary amine for conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in DCM (e.g., 0.1 M concentration).
-
Add TFA (10-20 equivalents) to the solution while stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To isolate the free amine, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any residual acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected product, A 410099.1 amide-PEG3-amine.
Protocol 2: Amide Coupling of Deprotected Linker to a Carboxylic Acid-Containing Warhead
Objective: To form a stable amide bond between the deprotected linker-IAP ligand and the warhead.
Materials:
-
Deprotected A 410099.1 amide-PEG3-amine
-
Warhead with a carboxylic acid functionality
-
Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)
-
Base: e.g., DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent: e.g., DMF (Dimethylformamide) or DCM
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve the carboxylic acid-containing warhead (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2 equivalents) to the solution and stir for 10-15 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the deprotected A 410099.1 amide-PEG3-amine (1 equivalent) in anhydrous DMF.
-
Add the solution of the deprotected linker-IAP ligand to the activated warhead solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Mandatory Visualizations
Signaling Pathways
Caption: General mechanism of action for an IAP-recruiting PROTAC.
Caption: PROTAC-mediated degradation of BTK disrupts B-cell receptor signaling.
Experimental Workflow
Caption: A streamlined workflow for the synthesis and evaluation of a PROTAC.
Logical Relationships
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROTACpedia - PROTACS on 30012605 [protacdb.weizmann.ac.il]
- 4. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to A 410099.1 amide-PEG3-amine-Boc: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of A 410099.1 amide-PEG3-amine-Boc, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A 410099.1 serves as a bifunctional linker, incorporating a ligand for an E3 ubiquitin ligase and a protected amine for conjugation to a target protein ligand.
Core Chemical Properties
This compound is a functionalized Inhibitor of Apoptosis Protein (IAP) ligand designed for PROTAC synthesis.[1][2][3][][5][6] It features an IAP ligand, a polyethylene glycol (PEG) linker with three repeating units (PEG3), and a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group.[1][2][3][][5][6] The PEG linker enhances solubility and provides the necessary spacing for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[7][8][][10]
| Property | Value | References |
| CAS Number | 2415256-19-6 | [2][3][5][11] |
| Molecular Formula | C40H64N6O9 | [2][3][5][11] |
| Molecular Weight | 772.97 g/mol | [2][3][5] |
| Purity | ≥95% or ≥98% (typically by HPLC) | [2][3][5][11] |
| Appearance | Solid powder | [2][5] |
| Solubility | Soluble in DMSO | [2][5][12] |
| Storage | Store at -20°C, dry and dark | [2][3][5] |
The Role in PROTAC Technology
PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[7][10][13] A 410099.1 provides the E3 ligase-recruiting component and a versatile linker for the attachment of a POI ligand.
The IAP ligand component of A 410099.1 recruits the IAP E3 ubiquitin ligase.[14][15][16] Once the PROTAC forms a ternary complex with the target protein and the E3 ligase, the E3 ligase ubiquitinates the target protein.[7][13] This polyubiquitination marks the target protein for degradation by the proteasome, the cell's protein disposal machinery.[7][13]
The PEG3 linker in A 410099.1 is a flexible and hydrophilic spacer that plays a critical role in the efficacy of the resulting PROTAC.[7][8][10] The length and composition of the linker are crucial for optimizing the formation and stability of the ternary complex, which directly impacts the efficiency of protein degradation.[7][8][17] PEG linkers are known to improve the solubility and cell permeability of PROTACs.[7][10]
The terminal amine group, protected by a Boc group, allows for the covalent attachment of a ligand for the target protein.[18][19] The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the reactive amine, enabling a controlled and stepwise synthesis of the final PROTAC molecule.[18][20][21]
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are proprietary to the manufacturers. However, the synthesis of a PROTAC using this building block typically involves two key steps: the deprotection of the Boc-amine and the subsequent coupling of the target protein ligand.
Boc Deprotection of the Terminal Amine
Objective: To remove the Boc protecting group to expose the primary amine for conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Protocol:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.[20]
-
Cool the solution to 0°C in an ice bath.[20]
-
Slowly add TFA to the solution (a common concentration is 20-50% v/v in DCM).[20]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[20]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[20]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[20]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next coupling step after thorough drying.[20]
Amide Coupling of the Deprotected Linker to a Target Protein Ligand
Objective: To form a stable amide bond between the deprotected amine of the linker and a carboxylic acid on the target protein ligand.
Materials:
-
Deprotected A 410099.1 amide-PEG3-amine (as the TFA salt)
-
Target protein ligand with a carboxylic acid functional group
-
Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)
-
A non-nucleophilic base such as diisopropylethylamine (DIPEA)
-
Anhydrous solvent such as dimethylformamide (DMF) or DCM
-
Magnetic stirrer and stir bar
Protocol:
-
Dissolve the target protein ligand with the carboxylic acid in anhydrous DMF.
-
Add the coupling reagent(s) (e.g., 1.1 equivalents of HATU).
-
Add a non-nucleophilic base (e.g., 2-3 equivalents of DIPEA) to the mixture.
-
Stir the mixture at room temperature for about 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the deprotected A 410099.1 amide-PEG3-amine (TFA salt) in anhydrous DMF and add DIPEA to neutralize the TFA salt.
-
Add the solution of the deprotected linker-amine to the activated carboxylic acid solution.
-
Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.[22]
-
Once the reaction is complete, the crude PROTAC can be purified by preparative high-performance liquid chromatography (HPLC).
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. allgenbio.com [allgenbio.com]
- 3. A 410099.1 amide-PEG3-amine | CAS 2415256-19-6 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 5. xcessbio.com [xcessbio.com]
- 6. This compound | E3连接酶配体连接子偶联物 | MCE [medchemexpress.cn]
- 7. precisepeg.com [precisepeg.com]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 11. This compound-ç®å½è½- æè¯ºè¾¾å¤è½ [sndpharm.com]
- 12. t-Boc-N-Amido-PEG3-amine, 101187-40-0 | BroadPharm [broadpharm.com]
- 13. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. precisepeg.com [precisepeg.com]
- 16. researchgate.net [researchgate.net]
- 17. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 20. benchchem.com [benchchem.com]
- 21. Amine Protection / Deprotection [fishersci.co.uk]
- 22. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
A Technical Guide to the Solubility of A 410099.1 amide-PEG3-amine-Boc for Researchers
This in-depth technical guide provides a comprehensive overview of the solubility of A 410099.1 amide-PEG3-amine-Boc, a functionalized IAP ligand for Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering available solubility data, detailed experimental protocols for solubility determination, and a conceptual visualization of its role in cellular pathways.
Introduction to this compound
This compound is a key building block in the development of PROTACs. It incorporates an IAP (Inhibitor of Apoptosis Protein) ligand and a PEG3 (polyethylene glycol) linker with a Boc-protected terminal amine.[1][] This structure allows for its conjugation to a target protein ligand, forming a heterobifunctional PROTAC molecule designed to induce the degradation of specific target proteins. The PEGylated linker is a critical component, influencing the molecule's physicochemical properties, including solubility. PEG linkers are known to be hydrophilic and can improve the water solubility of PROTACs, which is beneficial for their compatibility with physiological environments.
Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3][4] |
The PEG3 moiety in the linker is expected to enhance the aqueous solubility of the molecule. However, the overall solubility in aqueous buffers will also be influenced by the properties of the conjugated target protein ligand. For PROTACs in general, achieving adequate aqueous solubility is a common challenge due to their high molecular weight and often lipophilic nature. The introduction of polar groups and features like PEG chains is a common strategy to mitigate this.
Experimental Protocol for Solubility Determination
For researchers wishing to determine the quantitative solubility of this compound or its derivatives, the shake-flask method is a widely accepted technique for determining equilibrium solubility. The following protocol is a general guideline.
Shake-Flask Method for Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a selected solvent system.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, PBS, etc.)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The excess solid should be visually apparent.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle.
-
For complete separation, centrifuge the vial at a high speed.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve of known concentrations.
-
-
Calculation:
-
Calculate the solubility of the compound in the chosen solvent (e.g., in mg/mL or µM) based on the measured concentration and the dilution factor.
-
Role in PROTAC-Mediated Protein Degradation
This compound serves as a linker-ligand component for the construction of PROTACs. The fundamental mechanism of a PROTAC is to hijack the cell's ubiquitin-proteasome system to selectively degrade a target protein.
The following diagram illustrates the conceptual workflow of PROTAC-mediated protein degradation.
Caption: Conceptual workflow of PROTAC-mediated protein degradation.
This diagram illustrates how a PROTAC molecule, which can be synthesized using this compound, facilitates the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome. The PROTAC molecule itself is not degraded and can participate in further degradation cycles.
References
Technical Guide: Storage, Stability, and Handling of A 410099.1 amide-PEG3-amine-Boc
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the storage, stability, and handling of A 410099.1 amide-PEG3-amine-Boc, a functionalized IAP ligand conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a key building block in PROTAC research. It consists of a ligand for an Inhibitor of Apoptosis Protein (IAP), connected via an amide bond to a three-unit polyethylene glycol (PEG3) linker, which terminates in a tert-butyloxycarbonyl (Boc) protected primary amine.[1][2][] The stability of this molecule is critical for ensuring the reproducibility of experimental results and the successful synthesis of well-defined PROTAC molecules. This guide outlines the principal factors affecting its stability, recommended storage conditions, and best practices for handling.
The molecule's stability is governed by its three primary chemical moieties: the amide bond, the PEG linker, and the acid-labile Boc protecting group. Understanding the inherent stability of each component is essential for its proper use.
Chemical Structure and Functional Components
The structure contains several key functional groups that dictate its chemical properties and stability profile. A simplified representation of these components is illustrated below.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to A410099.1 amide-PEG3-amine-Boc
This technical guide provides comprehensive safety data sheet (SDS) information, experimental context, and technical data for A410099.1 amide-PEG3-amine-Boc, a functionalized IAP ligand used in the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical Identity and Properties
A410099.1 amide-PEG3-amine-Boc is a complex molecule that incorporates a high-affinity XIAP (X-linked inhibitor of apoptosis protein) antagonist, A410099.1, with a PEG3 (polyethylene glycol) linker. This linker is terminated with a Boc (tert-butoxycarbonyl) protected amine, ready for conjugation.[1]
Table 1: Physicochemical Properties of A410099.1 amide-PEG3-amine-Boc
| Property | Value | Source |
| CAS Number | 2415256-19-6 | [2] |
| Molecular Formula | C40H64N6O9 | [2] |
| Molecular Weight | 772.97 g/mol | [2] |
| Appearance | Solid Powder | [2] |
| Purity | ≥95% - ≥98% | [2] |
| Solubility | Soluble in DMSO | [2] |
The molecule is comprised of two key functional components: the IAP ligand and the linker. The properties of the linker component, t-Boc-N-Amido-PEG3-amine, are also relevant.
Table 2: Physicochemical Properties of t-Boc-N-Amido-PEG3-amine Linker
| Property | Value | Source |
| CAS Number | 101187-40-0 | [3][4][5] |
| Molecular Formula | C13H28N2O5 | [3][5] |
| Molecular Weight | ~292.38 g/mol | [5][6] |
| Purity | >96% - 98% | [3][5] |
| Solubility | Water, DMSO, DCM, DMF | [3] |
| Appearance | Colorless to Light Yellow/Orange Liquid | [6] |
Safety and Hazard Information
A specific, comprehensive safety data sheet for the complete A410099.1 amide-PEG3-amine-Boc conjugate is not publicly available. However, hazard information can be inferred from the data available for structurally related PEG-amine-Boc compounds and general laboratory chemical safety principles. The products are intended for research use only.[5]
General Handling Precautions:
-
Handle in accordance with good industrial hygiene and safety procedures.[7]
-
Use only under a chemical fume hood.[8]
-
Wash hands and any exposed skin thoroughly after handling.[7][8]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[7][8]
Table 3: GHS Hazard Classifications for Structurally Related PEG-Amine Compounds
| Hazard Statement | Description | Related Compound(s) | Source |
| H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation. | tert-Butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate; tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate | [7][9][10] |
| H318 / H319 | Causes serious eye damage / Causes serious eye irritation. | tert-Butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate; tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate | [6][7][9][10] |
| H335 | May cause respiratory irritation. | tert-Butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate; tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate | [6][7][9][10] |
| H302 | Harmful if swallowed. | tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | [10] |
Disclaimer: This hazard information is for structurally similar compounds and should be used for guidance only. A full risk assessment should be conducted before handling A410099.1 amide-PEG3-amine-Boc.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound.
-
A410099.1 amide-PEG3-amine-Boc: Store at -20°C in a dry, dark place. The shelf life is at least one year if stored properly.[2]
-
t-Boc-N-Amido-PEG3-amine (Linker): Store at -20°C.[3]
-
Shipping: The compound is typically shipped under ambient temperature as a non-hazardous chemical.[2][3]
Biological Activity and Experimental Protocols
Mechanism of Action
A410099.1 is a high-affinity antagonist of XIAP, binding to its BIR3 domain with a dissociation constant (Kd) of 16 nM.[11] By inhibiting this anti-apoptotic protein, A410099.1 can induce cell death (apoptosis) and has shown cytotoxicity in various cancer cell lines.[11]
In the context of a PROTAC, the A410099.1 moiety serves as the E3 ligase ligand. The entire molecule is designed to simultaneously bind to an E3 ligase (via the IAP ligand) and a target protein (via a ligand conjugated to the amine linker), thereby inducing the degradation of the target protein.
Caption: Molecular components of A410099.1 amide-PEG3-amine-Boc.
Experimental Workflow: PROTAC Synthesis
The primary use of this molecule is as a building block for creating novel PROTACs. The terminal Boc-protected amine on the PEG3 linker is the reactive site for conjugation.
Protocol Outline:
-
Deprotection: The Boc group must be removed to expose the primary amine. This is typically achieved under mild acidic conditions (e.g., using trifluoroacetic acid (TFA) in dichloromethane (DCM)).
-
Conjugation: The newly freed amine on the linker is then reacted with a suitable electrophilic group on the target protein ligand. This is often a carboxylic acid (requiring activation with reagents like EDC or HATU to form an amide bond) or an activated NHS ester.[3]
-
Purification: The final PROTAC conjugate is purified, typically using methods like High-Performance Liquid Chromatography (HPLC).
-
Validation: The structure and purity of the final compound are confirmed using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. allgenbio.com [allgenbio.com]
- 3. t-Boc-N-Amido-PEG3-amine, 101187-40-0 | BroadPharm [broadpharm.com]
- 4. t-Boc-N-Amido-PEG3-amine, CAS 101187-40-0 | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate | C9H20N2O3 | CID 12106198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | C11H24N2O4 | CID 9881394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A 410099.1 | Inhibitor of Apoptosis | Tocris Bioscience [tocris.com]
An In-depth Technical Guide to IAP Ligand Function in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and the Role of IAPs
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, TPD offers the complete removal of the target protein, a significant advantage for tackling previously "undruggable" targets like scaffolding and non-enzymatic proteins.[4][5]
The most prominent TPD technology is the Proteolysis Targeting Chimera (PROTAC).[6][7] PROTACs are heterobifunctional molecules composed of three key parts: a ligand that binds to the protein of interest (POI), a ligand that recruits a specific E3 ubiquitin ligase, and a chemical linker connecting the two.[4][6][8] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for destruction by the 26S proteasome.[7][][10]
While over 600 E3 ligases exist in the human genome, only a handful, including Cereblon (CRBN), Von Hippel-Lindau (VHL), and the Inhibitor of Apoptosis (IAP) proteins, have been widely exploited for PROTAC design.[6][11] IAP-recruiting PROTACs, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), are a significant class of these degraders.[4][12] This guide provides a comprehensive overview of IAP ligands, their mechanism of action in TPD, relevant signaling pathways, and the experimental protocols used to characterize their function.
The Inhibitor of Apoptosis (IAP) Protein Family: Dual-Function E3 Ligases
The IAP family of proteins are key regulators of apoptosis (programmed cell death) and inflammatory signaling pathways.[13][14][15] The most studied members in the context of TPD are cellular IAP1 (c-IAP1), c-IAP2, and X-linked IAP (XIAP).[4][16] These proteins share one to three copies of a conserved baculovirus IAP repeat (BIR) domain, which is crucial for their function in inhibiting caspases—the primary executioners of apoptosis.[13][14]
Crucially for TPD, many IAPs also contain a C-terminal RING (Really Interesting New Gene) finger domain.[17][18] This domain confers E3 ubiquitin ligase activity, allowing IAPs to catalyze the attachment of ubiquitin to substrate proteins.[13][17] This dual functionality makes them attractive targets for PROTAC development. By recruiting IAPs, a PROTAC can not only trigger the degradation of a target protein but also potentially sensitize cancer cells to apoptosis by antagonizing the IAP's anti-apoptotic function.[4][14]
Mechanism of Action: How IAP Ligands Drive Protein Degradation
IAP ligands used in SNIPERs are typically derived from antagonists of IAP proteins, such as SMAC (Second Mitochondria-derived Activator of Caspases) mimetics.[19][20] The native function of SMAC is to bind to the BIR domains of IAPs, neutralizing their ability to inhibit caspases and thus promoting apoptosis.[20][21][22]
When incorporated into a PROTAC, the IAP ligand moiety binds to the BIR domain of an IAP protein (e.g., cIAP1). This binding event achieves two things:
-
It "hijacks" the IAP, bringing its E3 ligase activity into proximity with the target protein bound by the other end of the PROTAC.
-
It can induce a conformational change in the IAP, stimulating its E3 ligase activity and leading to auto-ubiquitination and degradation of the IAP itself, which further promotes apoptosis.[][10][17]
The core mechanism of an IAP-based PROTAC is the formation of a ternary complex consisting of the POI, the SNIPER molecule, and the IAP E3 ligase.[7][] This proximity enables the IAP's RING domain to facilitate the transfer of ubiquitin onto lysine residues on the surface of the POI, leading to its degradation by the proteasome.[]
Common IAP Ligands for PROTAC Development
Several classes of small molecules that bind to IAP proteins have been developed and incorporated into SNIPERs. The choice of ligand can influence the potency, selectivity, and degradation kinetics of the resulting PROTAC.[4]
-
Bestatin Derivatives : Bestatin is a natural dipeptide analogue that was one of the first ligands used to recruit cIAP1.[23] Methyl bestatin (ME-BS) was shown to bind to the BIR3 domain of cIAP1, inducing its autoubiquitination and degradation.[10] Early SNIPERs utilized bestatin derivatives to successfully degrade targets like CRABP-II and RARα.[4]
-
SMAC Mimetics (MV1, LCL-161, etc.) : These are peptidomimetic compounds designed to mimic the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) tetrapeptide of the endogenous IAP antagonist SMAC.[20] They generally exhibit higher binding affinity for IAP proteins compared to bestatin derivatives, leading to more efficient PROTACs.[4] MV1 was an early, potent c-IAP1/2 antagonist.[10] LCL-161 and its derivatives are among the most frequently used IAP ligands in modern SNIPERs, showing broad activity against cIAP1, cIAP2, and XIAP.[4][24]
Quantitative Analysis of IAP-based Degraders
The efficacy of a PROTAC is quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation) values. The binding affinity (Kd or Ki) of the IAP ligand to its E3 ligase is also a critical parameter, although it does not always directly correlate with degradation efficiency due to the complexities of ternary complex formation.[10]
Table 1: Efficacy of Representative IAP-based PROTACs (SNIPERs)
| PROTAC Name | Target Protein | IAP Ligand Base | Cell Line | DC50 | Dmax | Reference |
|---|---|---|---|---|---|---|
| SNIPER-19 | CDK4/6 | Palbociclib-IAP | MM.1S | < 0.1 µM | > 77% | [4] |
| SNIPER-20 | CDK4/6 | Palbociclib-IAP | MM.1S | < 0.1 µM | > 77% | [4] |
| SNIPER-2 | BCL-XL | ABT-263-IAP | Malignant T-cell lymphoma | - | Efficient Degradation | [4] |
| SNIPER-51 | RARα | Bestatin | HT1080 | Nanomolar range | Concentration-dependent | [4] |
| Compound 8a | BCL-XL | IAP antagonist 1 | MyLa 1929 | Potent | > 90% at 500 nM | [16] |
| CDK4/6 Degrader | CDK4/6 | IAP-binder (37) | - | < 10 nM | Effective Degradation |[10] |
Table 2: Binding Affinities of Common IAP Ligands
| Ligand | Target IAP | Binding Affinity (Ki or KD) | Reference |
|---|---|---|---|
| AVPI peptide | XIAP BIR3 | Ki = 3.6 µM | [3] |
| AVPI peptide | cIAP1 BIR3 | Ki = 184 nM | [3] |
| AVPI peptide | cIAP2 BIR3 | Ki = 316 nM | [3] |
| MV1 | c-IAPs | KD = 5.8 nM | [10] |
| LCL-161 | XIAP | - |[16] |
IAP Signaling Pathways and Therapeutic Implications
Recruiting IAPs for targeted degradation has complex downstream effects beyond the removal of the POI. IAPs are central nodes in signaling pathways that control inflammation and cell survival, primarily through the regulation of Nuclear Factor κB (NF-κB) and apoptosis.[13][14]
IAP antagonists, and by extension IAP-recruiting PROTACs, can stimulate the E3 ligase activity of cIAPs, leading to their autoubiquitination and degradation.[14] The depletion of cIAPs stabilizes NIK (NF-κB-inducing kinase), which in turn activates the noncanonical NF-κB pathway.[14] Furthermore, the removal of IAP-mediated inhibition of caspases sensitizes cells to apoptotic stimuli, such as that induced by TNF-α. This dual action of degrading a cancer-promoting POI while simultaneously pushing the cell towards apoptosis is a promising strategy for cancer therapy.[4][14]
Experimental Protocols
Characterizing an IAP-based PROTAC requires a suite of biochemical and cellular assays to confirm its mechanism of action, potency, and selectivity.
Protocol 1: Cellular Protein Degradation Assay via Western Blot
This is the most common method to measure the degradation of a target protein in cells.[25]
Objective : To determine the DC50 and Dmax of an IAP-based PROTAC for its target protein.
Methodology :
-
Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 16-24 hours).[16][25]
-
Cell Lysis : Wash the cells with ice-cold PBS, then lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[25]
-
Protein Quantification : Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.[25]
-
SDS-PAGE and Transfer : Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by heating. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.[25]
-
Immunoblotting :
-
Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.[25]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Also, probe for a loading control protein (e.g., β-actin, GAPDH) to normalize the data.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
-
Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.[25]
-
Data Calculation : Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[25]
Protocol 2: Ligand Binding Affinity Assay
These assays determine how strongly the IAP ligand (or the full PROTAC) binds to the IAP E3 ligase. Common methods include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or ELISA-based assays.[1][26]
Objective : To measure the equilibrium dissociation constant (KD) of the ligand for the IAP protein.
Methodology (ELISA-based example) :[26]
-
Plate Coating : Coat a 96-well plate with the purified recombinant IAP protein (e.g., cIAP1-BIR3 domain).
-
Inhibitor/Ligand Addition : Add serial dilutions of the test compound (IAP ligand or PROTAC) to the wells.
-
Biotinylated Ligand Addition : Add a constant, known concentration of a biotinylated probe ligand that also binds to the IAP protein. This probe will compete with the test compound.
-
Incubation and Washing : Incubate to allow binding to reach equilibrium. Wash the plate to remove unbound reagents.
-
Detection : Add Streptavidin-HRP, which binds to the biotinylated probe captured on the plate. Wash again.
-
Substrate Addition : Add a colorimetric HRP substrate (e.g., TMB). The color intensity will be inversely proportional to the binding affinity of the test compound.
-
Data Analysis : Measure the absorbance and plot the results to calculate the IC50, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol 3: Ternary Complex Formation Assay (In Vitro Pull-down)
This assay provides direct evidence that the PROTAC can bridge the POI and the E3 ligase to form the critical ternary complex.[27]
Objective : To confirm the PROTAC-dependent interaction between the POI and the IAP E3 ligase.
Methodology :[27]
-
Protein Preparation : Use purified, recombinant proteins for the POI and the IAP E3 ligase. One of the proteins should have an affinity tag (e.g., His-tag, GST-tag). For this example, let's use His-tagged IAP.
-
Binding Reaction : In a microcentrifuge tube, combine the His-tagged IAP protein, the untagged POI, and the PROTAC at various concentrations (including a no-PROTAC control). Incubate to allow complex formation.
-
Pull-down : Add affinity beads that bind the tag (e.g., Ni-NTA beads for His-tag) to each tube. Incubate to capture the tagged protein and any interacting partners.
-
Washing : Pellet the beads by centrifugation and wash several times with buffer to remove non-specific binders.
-
Elution and Analysis : Elute the bound proteins from the beads. Analyze the eluate by Western Blot, probing for the presence of the untagged POI.
-
Interpretation : The presence of the POI in the eluate only in the PROTAC-treated samples confirms the formation of a PROTAC-dependent ternary complex.
Conclusion and Future Perspectives
IAP ligands are a powerful and versatile tool in the field of targeted protein degradation. Their unique ability to not only recruit an E3 ligase but also modulate critical cell survival and death pathways offers a dual mechanism of action that is highly attractive for oncology.[4][28] The development of high-affinity SMAC mimetics has significantly improved the efficiency of SNIPERs compared to early bestatin-based compounds.[4]
However, challenges remain. The ubiquitous expression of IAP proteins could lead to off-target effects, and the complex interplay with the NF-κB and apoptosis pathways requires careful characterization.[29] Future research will likely focus on developing more selective IAP ligands, optimizing linker chemistry to improve ternary complex formation, and exploring combination therapies that leverage the pro-apoptotic effects of IAP antagonism.[28] As our understanding of the cellular consequences of hijacking IAP proteins grows, so too will the potential to design safer and more effective IAP-based degraders for a range of human diseases.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Targeted Protein Degradation: Clinical Advances in the Field of Oncology [mdpi.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. aph-hsps.hu [aph-hsps.hu]
- 8. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 10. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The inhibitor of apoptosis (IAP) proteins are critical regulators of signaling pathways and targets for anti-cancer therapy. | Semantic Scholar [semanticscholar.org]
- 16. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bestatin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. raybiotech.com [raybiotech.com]
- 27. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 28. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 29. researchgate.net [researchgate.net]
The Enduring Workhorse of Amine Protection: An In-depth Technical Guide to the Boc Group in Chemical Synthesis
For researchers, scientists, and drug development professionals, the strategic protection and deprotection of functional groups is a cornerstone of successful multi-step organic synthesis. Among the arsenal of protecting groups available, the tert-butoxycarbonyl (Boc) group stands out as a robust and versatile shield for primary and secondary amines. Its widespread use stems from its ease of introduction, stability under a broad range of reaction conditions, and facile, yet selective, removal under acidic conditions. This guide provides a comprehensive overview of the Boc protecting group, including its mechanism of action, detailed experimental protocols for its installation and cleavage, and a comparative analysis of quantitative data to aid in methodological selection.
Core Principles of the Boc Protecting Group
The Boc group is chemically a tert-butyl carbamate.[1] Its effectiveness as a protecting group lies in the electronic nature of the carbamate functionality and the steric bulk of the tert-butyl group. The lone pair of the nitrogen atom is delocalized into the adjacent carbonyl group, rendering the amine significantly less nucleophilic and basic. This electronic deactivation prevents the amine from participating in undesired side reactions.
The stability of the Boc group is notable; it is resistant to most nucleophiles and bases, and stable to catalytic hydrogenation conditions that would cleave other common amine protecting groups like the carbobenzyloxy (Cbz) group.[1][2] However, it is readily cleaved under acidic conditions due to the formation of the stable tert-butyl cation.[1][3]
Mechanism of Boc Protection
The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of Boc₂O.[4][5] The subsequent collapse of the tetrahedral intermediate expels a tert-butyl carbonate, which can then deprotonate the newly formed ammonium salt or decompose to carbon dioxide and tert-butoxide.[5][6] The use of a non-nucleophilic base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is common to neutralize the protonated amine and drive the reaction to completion.[4][7]
Mechanism of Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions.[1] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.[7] The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[3] The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[1][3] The evolution of CO₂ gas is a visual indicator of the reaction's progress.[1]
References
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for A 410099.1 amide-PEG3-amine-Boc in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to A 410099.1 amide-PEG3-amine-Boc and PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins.[1] A PROTAC consists of two key components: a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This tripartite assembly forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.
This compound is a pre-functionalized building block designed for the efficient synthesis of PROTACs that recruit the Inhibitor of Apoptosis Protein (IAP) E3 ligase. This reagent incorporates a potent IAP ligand and a flexible three-unit polyethylene glycol (PEG3) linker. The terminal amine of the PEG linker is protected with a tert-butyloxycarbonyl (Boc) group, allowing for a controlled, stepwise synthesis of the final PROTAC molecule. The PEG linker enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC.[2]
These application notes provide a detailed guide for the use of this compound in the synthesis of PROTACs, including protocols for deprotection and coupling to a POI ligand, as well as methods for characterization and evaluation of the final product.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₄₀H₆₄N₆O₉ | N/A |
| Molecular Weight | 772.97 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, and DCM | N/A |
| Storage | Store at -20°C, desiccated | N/A |
PROTAC Synthesis Workflow
The general workflow for synthesizing a PROTAC using this compound involves a two-step process:
-
Boc Deprotection: Removal of the Boc protecting group from the terminal amine of the PEG linker.
-
Amide Coupling: Formation of a stable amide bond between the newly exposed amine and a carboxylic acid functional group on the POI ligand.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the terminal primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10 mL per 100 mg of starting material).
-
To the stirred solution, add TFA (10-20 equivalents) dropwise at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine, which can be used in the next step without further purification.
Protocol 2: Amide Coupling of Deprotected Linker to a POI Ligand
This protocol outlines the coupling of the deprotected IAP-linker-amine to a POI ligand containing a carboxylic acid moiety. For this example, we will use a generic carboxylic acid derivative of the BRD4 inhibitor, JQ1.
Materials:
-
Deprotected A 410099.1 amide-PEG3-amine (from Protocol 1)
-
JQ1-carboxylic acid (1 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
High-performance liquid chromatography (HPLC) for purification
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the JQ1-carboxylic acid (1 equivalent) and the deprotected A 410099.1 amide-PEG3-amine (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) to the solution and stir for 5 minutes.
-
Add DIPEA (3 equivalents) to the reaction mixture and stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by ¹H NMR and high-resolution mass spectrometry (HRMS).[3]
Characterization and Evaluation of the Final PROTAC
Physicochemical Characterization:
The final PROTAC should be characterized to confirm its identity and purity.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the synthesized PROTAC.
-
HPLC: To determine the purity of the final compound.
Biological Evaluation:
The biological activity of the synthesized PROTAC is evaluated through a series of cell-based assays.
Protocol 3: Cell-Based Protein Degradation Assay (Western Blot)
This protocol describes a standard method to assess the ability of the PROTAC to induce the degradation of the target protein.
Materials:
-
Cancer cell line expressing the target protein (e.g., MDA-MB-231 for BRD4)[4][5]
-
Cell culture medium and supplements
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies against the POI (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (typically ranging from 1 nM to 10 µM) for a specified time (e.g., 8, 16, or 24 hours).[4][5] Include a DMSO-treated control.
-
To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.[4]
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
Data Presentation
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values.[6][7]
Table 1: Degradation Efficacy of Representative IAP-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SNIPER(BRD4)-1 | BRD4 | HeLa | ~30 | >90 | N/A |
| SNIPER(BRD4)-2 | BRD4 | MM.1S | ~100 | >80 | N/A |
| IAP-PROTAC-1 | BCL-XL | MyLa 1929 | ~50 | ~90 | [8] |
| IAP-PROTAC-2 | RIPK2 | THP-1 | >1000 | <20 | [2] |
Note: The data in this table is illustrative and compiled from various sources. Actual values will be dependent on the specific PROTAC, cell line, and experimental conditions.
Signaling Pathway
The mechanism of action of an IAP-recruiting PROTAC is depicted in the following signaling pathway diagram.
Conclusion
This compound is a valuable and versatile building block for the synthesis of IAP-recruiting PROTACs. Its pre-installed IAP ligand and PEG linker streamline the synthetic process, allowing researchers to focus on the coupling of their specific POI ligand. The protocols and data presented in these application notes provide a comprehensive guide for the successful synthesis, characterization, and evaluation of novel PROTACs for targeted protein degradation. The flexibility of the synthetic route allows for the generation of PROTAC libraries with diverse POI ligands, facilitating the discovery of new therapeutic agents.
References
- 1. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. lifesensors.com [lifesensors.com]
- 8. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of A-410099.1 amide-PEG3-amine-Boc to a Cytotoxic Warhead
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed protocol for the two-step conjugation of A-410099.1 amide-PEG3-amine-Boc to a cytotoxic warhead bearing a carboxylic acid functional group. A-410099.1 is a high-affinity antagonist of the X-linked inhibitor of apoptosis protein (XIAP), and when linked to a warhead, it can be used to create targeted therapeutics like Proteolysis-Targeting Chimeras (PROTACs) or other drug conjugates. The provided starting material, A-410099.1 amide-PEG3-amine-Boc, is a functionalized IAP ligand that incorporates the A-410099.1 molecule and a PEG3 linker with a terminal amine protected by a tert-butyloxycarbonyl (Boc) group.[1][2]
The conjugation process involves two primary stages:
-
Boc Deprotection: Removal of the Boc protecting group to expose the terminal primary amine of the PEG linker.
-
Amide Coupling: Formation of a stable amide bond between the deprotected amine on the linker and a carboxylic acid group on the warhead molecule.
This protocol outlines standard laboratory procedures for these steps, followed by purification and characterization of the final conjugate.
Visualized Workflow and Chemistry
The overall chemical transformation and the experimental workflow are depicted below.
Caption: Chemical reaction scheme for the two-step conjugation process.
Caption: Experimental workflow from starting material to final validated conjugate.
Experimental Protocols
Safety Precautions: The warhead molecules are often highly potent and cytotoxic.[3][4] All handling of the warhead and the final conjugate should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Follow all institutional guidelines for handling cytotoxic compounds. Trifluoroacetic acid (TFA) is highly corrosive and volatile; handle with extreme care in a fume hood.
Protocol 1: Boc Deprotection of A-410099.1 amide-PEG3-amine-Boc
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the primary amine trifluoroacetate salt, which is typically used directly in the subsequent coupling step without further purification.[5][6]
Materials:
-
A-410099.1 amide-PEG3-amine-Boc
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve A-410099.1 amide-PEG3-amine-Boc (1 equivalent) in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v).[7] For example, add an equal volume of TFA to the DCM solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
The resulting residue, the amine trifluoroacetate salt, is often a viscous oil or solid. It can be co-evaporated with toluene or DCM several times to ensure complete removal of residual TFA.
-
The deprotected product is typically used in the next step without further purification.
Protocol 2: Amide Coupling to a Carboxylic Acid-Containing Warhead
This protocol details the formation of an amide bond between the deprotected A-410099.1-linker and a warhead containing a carboxylic acid, using HATU as the coupling reagent.[8][9]
Materials:
-
Deprotected A-410099.1 amide-PEG3-amine (trifluoroacetate salt from Protocol 1)
-
Carboxylic acid-containing warhead
-
Anhydrous Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Nitrogen or Argon gas
Procedure:
-
In a dry flask under a nitrogen or argon atmosphere, dissolve the carboxylic acid-containing warhead (1.0-1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.
-
Stir the solution for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the crude deprotected A-410099.1 amide-PEG3-amine (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3-4 equivalents) to the amine solution to neutralize the trifluoroacetate salt and act as the base for the coupling reaction.
-
Add the amine/DIPEA solution dropwise to the pre-activated warhead solution.
-
Allow the reaction to stir at room temperature overnight (12-18 hours).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be quenched by adding a small amount of water. The crude product is now ready for purification.
Protocol 3: Purification and Characterization of the Final Conjugate
The final conjugate must be purified to remove unreacted starting materials, coupling reagents, and byproducts. Reverse-phase HPLC is the most common method for this purpose.[10]
A. Purification:
-
Method: Preparative reverse-phase High-Performance Liquid Chromatography (Prep-HPLC).
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (ACN), both often containing 0.1% TFA or formic acid, is used. The specific gradient will depend on the hydrophobicity of the final conjugate and must be optimized.
-
Procedure: a. Dilute the crude reaction mixture with the initial mobile phase solvent. b. Inject the solution onto the Prep-HPLC system. c. Collect fractions corresponding to the desired product peak, as identified by UV detection. d. Analyze the collected fractions by LC-MS to confirm the presence and purity of the product. e. Pool the pure fractions and lyophilize to obtain the final product as a solid.
B. Characterization:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final conjugate and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure of the final conjugate. The sample should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
Data Presentation
The following table provides a template for recording quantitative data from the conjugation protocol. The values are illustrative and should be replaced with actual experimental data.
| Parameter | Protocol 1: Deprotection | Protocol 2: Amide Coupling | Protocol 3: Purification |
| Starting Material | A-410099.1 amide-PEG3-amine-Boc | Deprotected Linker Salt | Crude Conjugate |
| Mass of Starting Material | 50.0 mg | (Theoretical from 50 mg) | (Theoretical from reaction) |
| Molecular Weight ( g/mol ) | ~773.0 | ~672.9 (as free base) | (Varies with warhead) |
| Moles (mmol) | 0.065 | 0.065 | 0.065 (theoretical max) |
| Reagents (Equivalents) | TFA/DCM (25% v/v) | Warhead (1.1), HATU (1.2), DIPEA (3) | - |
| Reaction Solvent & Volume | DCM (1.0 mL) | DMF (2.0 mL) | - |
| Reaction Time (hours) | 2 | 16 | - |
| Reaction Temperature | 0 °C to RT | Room Temperature | - |
| Yield (Mass) | - (Used directly) | (Crude mass before purification) | 35.0 mg |
| Yield (%) | Quantitative assumption | - | 65% (based on warhead MW of 400) |
| Purity (by LC-MS) | - | ~75% (Crude) | >98% |
| Observed Mass (m/z) | - | (Confirm by LC-MS) | (Confirm by LC-MS) |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. allgenbio.com [allgenbio.com]
- 3. The ABCs of ADCs: An Introduction to Antibody-drug Conjugates | iQ Biosciences [iqbiosciences.com]
- 4. Antibody–Drug Conjugates: The Dynamic Evolution from Conventional to Next-Generation Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. hepatochem.com [hepatochem.com]
- 9. Amide and Peptide Bond Formation in Water at Room Temperature [organic-chemistry.org]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Application Notes and Protocols for the Deprotection of the Boc Group on A 410099.1 amide-PEG3-amine-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the acidic removal of the tert-butyloxycarbonyl (Boc) protecting group from A 410099.1 amide-PEG3-amine-Boc. A 410099.1 is a functionalized ligand for Inhibitor of Apoptosis Proteins (IAPs) and is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The deprotection of the terminal Boc group is a critical step to reveal the primary amine, enabling its conjugation to a target protein ligand.
Introduction
The Boc group is a widely used protecting group for amines due to its stability under various conditions and its facile cleavage under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection, typically in a solvent such as dichloromethane (DCM).[1][2] The reaction proceeds through protonation of the Boc group, followed by the formation of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a trifluoroacetate salt.[3]
Given the complex nature of this compound, which contains multiple functional groups, careful optimization of the deprotection conditions is crucial to ensure complete removal of the Boc group while minimizing potential side reactions. Reaction monitoring by techniques such as LC-MS is highly recommended to determine the optimal reaction time.[4]
Key Considerations for Boc Deprotection of this compound
-
Acid Concentration: The concentration of TFA can be varied to control the rate of deprotection. While higher concentrations lead to faster reactions, they may also increase the risk of side reactions.
-
Reaction Time: The optimal reaction time should be determined by monitoring the disappearance of the starting material and the appearance of the deprotected product.[4]
-
Scavengers: The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to side reactions, such as alkylation of electron-rich aromatic rings or other nucleophilic functional groups within the A 410099.1 moiety. The use of scavengers, such as triisopropylsilane (TIS) or water, can help to mitigate these side reactions.
-
Work-up Procedure: After the reaction is complete, the TFA and solvent are typically removed under reduced pressure. The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a mild base if the free amine is required.
Experimental Protocols
The following protocols are general guidelines for the Boc deprotection of this compound. Optimization may be required for specific applications.
Protocol 1: Standard Boc Deprotection with TFA/DCM
This protocol is a common starting point for the deprotection of Boc-protected amines.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere (optional)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask.
-
Stir the solution at room temperature.
-
Slowly add TFA to the solution. The final concentration of TFA can range from 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS or TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting crude product, the trifluoroacetate salt of the deprotected amine, can be used in the next step without further purification or can be purified by an appropriate method if necessary.
Protocol 2: Boc Deprotection with Scavengers
This protocol is recommended to minimize potential side reactions caused by the tert-butyl cation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) or Water
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere (optional)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Add a scavenger, such as TIS (2.5-5% v/v) or water (2.5-5% v/v), to the solution.
-
Stir the solution at room temperature.
-
Slowly add TFA to the solution to a final concentration of 90-95% (v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress.
-
Upon completion, remove the solvent and volatiles under reduced pressure.
-
The crude product can be further processed as needed.
Data Presentation
| Reagent/Solvent | TFA Concentration | Reaction Time | Temperature | Typical Yield | Reference |
| TFA/DCM | 25% | 2 hours | Room Temp. | High | [1][5] |
| TFA/DCM | 50% | 30 minutes | Room Temp. | High | |
| Neat TFA | 100% | 5-15 minutes | Room Temp. | Variable | |
| 4M HCl in Dioxane | N/A | 1-4 hours | Room Temp. | High | [5] |
Visualizations
Experimental Workflow for Boc Deprotection
Caption: Experimental workflow for the Boc deprotection of this compound.
Signaling Pathway Context: A 410099.1 as an IAP Antagonist
A 410099.1 is a high-affinity antagonist of the X-linked inhibitor of apoptosis protein (XIAP).[6] By binding to the BIR3 domain of XIAP, A 410099.1 prevents XIAP from inhibiting caspases, thereby promoting apoptosis.[6] This mechanism is relevant in the context of cancer therapy, where evasion of apoptosis is a hallmark of cancer cells.
Caption: Simplified signaling pathway showing the role of A 410099.1 as an IAP antagonist to promote apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Workflow of Generating an IAP-based PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2] This ternary complex formation leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][3]
Among the various E3 ligases, the Inhibitor of Apoptosis Proteins (IAPs) have emerged as attractive targets for PROTAC development.[1][2] IAP-based PROTACs, also known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), offer a distinct mechanism for targeted protein degradation and have shown promise in various disease models, particularly in oncology.[1][] This document provides a detailed experimental workflow and protocols for the generation and evaluation of IAP-based PROTACs.
IAP-based PROTAC Signaling Pathway
IAP-based PROTACs function by inducing proximity between the target protein and an IAP E3 ligase, typically cIAP1. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can participate in further rounds of degradation.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A 410099.1 amide-PEG3-amine-Boc in Cell-Based Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing A 410099.1 amide-PEG3-amine-Boc, a functionalized Inhibitor of Apoptosis Proteins (IAP) ligand, in the development and characterization of Proteolysis Targeting Chimeras (PROTACs) for cell-based targeted protein degradation studies.
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2] PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5]
This compound is a key building block for the synthesis of IAP-based PROTACs.[6][7][8] It incorporates a ligand for the IAP E3 ligase and a PEG3 linker with a terminal Boc-protected amine.[6] The Boc-protected amine allows for straightforward conjugation to a ligand for a protein of interest, facilitating the creation of a novel PROTAC molecule.
Mechanism of Action
A PROTAC synthesized using this compound functions by hijacking the IAP E3 ligase. The IAP ligand portion of the PROTAC binds to the IAP protein, while the other end of the molecule binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Experimental Protocols
The following protocols provide a framework for assessing the efficacy of a novel PROTAC synthesized using this compound.
Experimental Workflow
Caption: General experimental workflow for PROTAC evaluation.
Protocol 1: Western Blot Analysis of Target Protein Degradation
This protocol is designed to quantify the degradation of the target protein following treatment with the PROTAC.[9][10]
1. Materials and Reagents:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
2. Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range to start with is 1 nM to 10 µM. Include a vehicle-only control (DMSO).
-
Replace the existing medium with the medium containing the PROTAC or vehicle.
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) to assess the kinetics of degradation.
3. Sample Preparation:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a BCA assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Denature the protein samples by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
Protocol 2: Cell Viability Assay
This protocol assesses the cytotoxic effects of the PROTAC on the treated cells.[11][12][13]
1. Materials and Reagents:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Opaque-walled 96-well plates (for luminescent or fluorescent assays) or standard 96-well plates (for colorimetric assays)
2. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. Use the same concentration range as in the Western blot experiment.
-
Treat the cells with the PROTAC or vehicle control.
-
Incubate for a period that reflects the desired therapeutic window (e.g., 72 hours).
3. Measurement of Cell Viability:
-
Follow the manufacturer's instructions for the chosen cell viability reagent.
-
For example, for a CellTiter-Glo® assay, add the reagent to each well and measure the luminescence using a plate reader.
4. Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the viability of treated cells to the vehicle-treated control cells (set to 100%).
-
Plot the percentage of cell viability against the PROTAC concentration.
-
Calculate the IC50 value (concentration at which 50% of cell growth is inhibited).
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Degradation of Target Protein by PROTAC-X
| Concentration (nM) | % Protein Remaining (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 85.3 ± 4.1 |
| 10 | 52.1 ± 3.5 |
| 100 | 15.8 ± 2.9 |
| 1000 | 8.2 ± 1.7 |
| 10000 | 12.5 ± 2.1 |
| DC50 (nM) | XX.X |
| Dmax (%) | XX.X |
Table 2: Cytotoxicity of PROTAC-X in [Cell Line]
| Concentration (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 6.8 |
| 1 | 98.2 ± 5.5 |
| 10 | 95.7 ± 4.9 |
| 100 | 90.1 ± 6.2 |
| 1000 | 75.4 ± 7.1 |
| 10000 | 48.9 ± 5.8 |
| IC50 (µM) | XX.X |
Conclusion
This compound is a valuable chemical tool for the synthesis of IAP-recruiting PROTACs. The protocols outlined above provide a robust framework for the characterization of novel PROTACs in cell-based assays. By systematically evaluating protein degradation and cell viability, researchers can effectively advance their targeted protein degradation programs.
References
- 1. Solutions for Targeted Protein Degradation | Cell Signaling Technology [cellsignal.com]
- 2. excelra.com [excelra.com]
- 3. precisepeg.com [precisepeg.com]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. xcessbio.com [xcessbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell Viability Assay Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols: A 410099.1 amide-PEG3-amine-Boc in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
A 410099.1 amide-PEG3-amine-Boc is a functionalized chemical tool crucial for the development of Proteolysis Targeting Chimeras (PROTACs) in the field of oncology.[1] It is not a standalone therapeutic agent but rather a key building block. This molecule incorporates a ligand for the Inhibitor of Apoptosis Protein (IAP), an E3 ubiquitin ligase, connected to a polyethylene glycol (PEG) linker with a terminal Boc-protected amine.[2][3] The primary application of this compound is in the synthesis of heterobifunctional PROTACs designed to induce the degradation of specific oncoproteins.[4][5]
PROTACs are a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate proteins of interest (POIs).[4][6] A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the proteasome.[5][6][7]
These application notes provide a generalized framework for the use of this compound in the development of novel cancer therapeutics.
Mechanism of Action: IAP-Recruiting PROTACs
PROTACs synthesized using this compound will hijack the IAP E3 ligase. The general mechanism is as follows:
-
Ternary Complex Formation: The PROTAC, consisting of the IAP ligand (from A 410099.1), the linker, and a warhead (ligand for the protein of interest), enters the cell and simultaneously binds to both the IAP E3 ligase and the target oncoprotein. This forms a ternary complex.
-
Ubiquitination of Target Protein: The formation of this complex brings the E3 ligase in close enough proximity to the target protein to catalyze the transfer of ubiquitin molecules to the target.
-
Proteasomal Degradation: The poly-ubiquitinated oncoprotein is then recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC is released after ubiquitination and can participate in further rounds of degradation.
Experimental Workflow
The development of a novel PROTAC using this compound generally follows the workflow outlined below.
Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general two-step procedure for conjugating a carboxylic acid-functionalized warhead to this compound.
Step 1: Boc Deprotection
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or mass spectrometry (MS).
-
Upon completion, remove the solvent and TFA under reduced pressure to yield the deprotected amine salt.
Step 2: Amide Coupling
-
Dissolve the warhead (containing a carboxylic acid) in a suitable solvent like dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA).
-
Stir the mixture for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected amine salt (from Step 1) in DMF to the activated warhead solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product using reverse-phase high-performance liquid chromatography (HPLC) to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to assess the ability of the newly synthesized PROTAC to induce the degradation of the target protein in a cancer cell line.
-
Cell Culture and Treatment:
-
Plate the cancer cells of interest at an appropriate density in 6-well plates.
-
Allow the cells to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 3: Cell Viability Assay
This protocol measures the effect of PROTAC-induced protein degradation on the viability of cancer cells.
-
Cell Plating:
-
Seed cancer cells in a 96-well plate at a suitable density.
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control.
-
Incubate for a period relevant to the cell doubling time and protein degradation kinetics (e.g., 72 hours).
-
-
Viability Measurement:
-
Use a commercially available cell viability reagent such as MTS or CellTiter-Glo®, following the manufacturer's instructions.
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
Data Presentation
Quantitative data from the above experiments should be summarized for clear interpretation and comparison.
Table 1: In Vitro Degradation Profile of a Hypothetical PROTAC
| PROTAC Concentration | Target Protein Level (% of Control) |
| Vehicle (DMSO) | 100% |
| 1 nM | 85% |
| 10 nM | 52% |
| 100 nM | 15% |
| 1 µM | 8% |
| 10 µM | 12% (Hook Effect) |
| DC50 | ~12 nM |
| Dmax | ~92% |
DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of protein degradation achieved.
Table 2: Anti-proliferative Activity of a Hypothetical PROTAC
| Cell Line | IC50 (nM) |
| Cancer Cell Line A (Target Expressed) | 25 |
| Cancer Cell Line B (Target Knockout) | > 10,000 |
| Normal Cell Line | > 5,000 |
IC50: Concentration at which 50% of cell growth is inhibited.
Conclusion
This compound is a valuable chemical probe for the synthesis of IAP-recruiting PROTACs in oncology research. By providing a ready-to-use IAP ligand and a flexible PEG linker, it facilitates the rapid development of novel protein degraders. The protocols and workflow described herein offer a foundational guide for researchers aiming to leverage this technology to target and eliminate key oncoproteins, thereby paving the way for new cancer therapies. Diligent characterization and optimization are critical for the successful translation of these research tools into clinical candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | E3连接酶配体连接子偶联物 | MCE [medchemexpress.cn]
- 4. Clinical considerations for the design of PROTACs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
Application Notes and Protocols for the Synthesis of a BRD4-Targeting Protein Degrader using A-410099.1 amide-PEG3-amine-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a specific protein degrader targeting Bromodomain-containing protein 4 (BRD4). The synthesis utilizes the pre-fabricated building block A-410099.1 amide-PEG3-amine-Boc , which incorporates a high-affinity ligand for the Inhibitor of Apoptosis Proteins (IAP) E3 ligase, coupled to a 3-unit polyethylene glycol (PEG) linker with a terminal Boc-protected amine.
The protocols outlined below describe a two-step process: (1) the deprotection of the terminal amine on the linker, and (2) the subsequent amide coupling of the deprotected intermediate with a carboxylic acid-functionalized BRD4 inhibitor, based on the well-characterized ligand (+)-JQ1. This modular approach allows for the efficient construction of a potent and specific BRD4-degrading PROTAC (Proteolysis Targeting Chimera).
Overview of the Synthesis Strategy
The synthesis of the target BRD4 degrader is a convergent process that leverages the readily available IAP ligand-linker conjugate. The overall workflow involves the initial removal of the tert-Butyloxycarbonyl (Boc) protecting group from the terminal amine of A-410099.1 amide-PEG3-amine-Boc under acidic conditions. The resulting free amine is then coupled with a carboxylic acid derivative of the BRD4 inhibitor, (+)-JQ1, using standard peptide coupling reagents to form a stable amide bond, yielding the final PROTAC molecule.
Signaling Pathway of IAP-based PROTACs
IAP-based PROTACs function by inducing the proximity of the target protein (in this case, BRD4) to the IAP E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome. A key feature of some IAP-based degraders is their ability to also induce the auto-ubiquitination and degradation of cIAP1, which can lead to the stabilization of NIK and the activation of the noncanonical NF-κB signaling pathway.[1]
Caption: Mechanism of IAP-based PROTAC-mediated degradation of BRD4.
Experimental Workflow
The overall experimental workflow for the synthesis, characterization, and evaluation of the BRD4 degrader is depicted below. This workflow starts with the chemical synthesis of the PROTAC, followed by its purification and structural confirmation. Subsequently, the biological activity of the degrader is assessed through in vitro assays, including protein degradation analysis and cell viability studies.
Caption: Overall experimental workflow for PROTAC synthesis and evaluation.
Experimental Protocols
Protocol 1: Boc Deprotection of A-410099.1 amide-PEG3-amine-Boc
This protocol describes the removal of the Boc protecting group from the terminal amine of the IAP ligand-linker conjugate.
Materials:
-
A-410099.1 amide-PEG3-amine-Boc
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve A-410099.1 amide-PEG3-amine-Boc (1 equivalent) in anhydrous DCM (0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.
-
To neutralize the resulting TFA salt, dissolve the residue in DCM and wash with saturated NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine (A-410099.1 amide-PEG3-amine), which can be used in the next step without further purification.
Protocol 2: Amide Coupling of Deprotected Linker with (+)-JQ1-carboxylic acid
This protocol details the coupling of the deprotected A-410099.1 amide-PEG3-amine with a carboxylic acid-functionalized BRD4 inhibitor, (+)-JQ1-carboxylic acid.
Materials:
-
Deprotected A-410099.1 amide-PEG3-amine (from Protocol 1)
-
(+)-JQ1-carboxylic acid (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent (1.2 equivalents)
-
Dimethylformamide (DMF), anhydrous
-
High-performance liquid chromatography (HPLC) for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve (+)-JQ1-carboxylic acid in anhydrous DMF.
-
Add PyBOP and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the deprotected A-410099.1 amide-PEG3-amine in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final BRD4-targeting PROTAC.
-
Characterize the purified PROTAC by LC-MS and NMR spectroscopy to confirm its identity and purity.
Data Presentation
The following tables summarize representative quantitative data that should be collected during the synthesis and evaluation of the BRD4 degrader.
Table 1: Synthesis and Characterization Data
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC, %) | 1H NMR | MS (m/z) |
| A-410099.1 amide-PEG3-amine | Calculated | ~95% (crude) | >90% | Conforms | [M+H]+ |
| Final BRD4 PROTAC | Calculated | 40-60% | >98% | Conforms | [M+H]+ |
Table 2: Biological Activity Data
| Compound | DC50 (nM)a | Dmax (%)b | IC50 (nM)c |
| Final BRD4 PROTAC | 10-100 | >90 | 50-200 |
| (+)-JQ1 (inhibitor control) | N/A | <10 | 100-500 |
| A-410099.1 (IAP ligand control) | N/A | <10 | >1000 |
a Half-maximal degradation concentration. b Maximum degradation percentage. c Half-maximal inhibitory concentration in a cell viability assay.
Characterization Protocols
Protocol 3: LC-MS Analysis of PROTAC
Instrumentation:
-
Liquid chromatography system coupled to a mass spectrometer (e.g., Agilent, Waters, Sciex).
Typical Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a specified time (e.g., 5-10 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Detection: Positive ion mode, scanning for the expected [M+H]+ of the PROTAC.
Protocol 4: Western Blot for BRD4 Degradation
Procedure:
-
Seed cells (e.g., a human cancer cell line expressing BRD4) in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against BRD4 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software and normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 remaining relative to the vehicle-treated control.
References
Troubleshooting & Optimization
Technical Support Center: A 410099.1 Amide-PEG3-Amine-Boc Conjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A 410099.1 amide-PEG3-amine-Boc in conjugation reactions. The information provided is based on general principles of amide bond formation, PEGylation, and bioconjugation techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a functionalized inhibitor of apoptosis (IAP) ligand used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] It incorporates the IAP ligand, a flexible PEG3 linker, and a terminal Boc-protected amine. Its primary use is to be conjugated with a ligand for a target protein, forming a PROTAC that can induce the degradation of that target protein.[1][2]
Q2: What is the role of the different components of this compound?
-
A 410099.1: This is the IAP ligand that recruits the E3 ubiquitin ligase.
-
Amide-PEG3-amine: This is the linker. The PEG3 (polyethylene glycol) portion provides solubility and flexibility to the PROTAC molecule, which is crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4][5] The terminal amine allows for conjugation to a target protein ligand.
-
Boc (tert-Butyloxycarbonyl): This is a protecting group for an amine functionality.[6][7][8] In the context of this molecule, it allows for selective reaction at another site before deprotection and subsequent reaction at the newly freed amine.
Q3: What type of reaction is typically used to conjugate the this compound to a target protein ligand?
The terminal amine on the PEG3 linker is typically conjugated to an activated carboxylic acid on the target protein ligand to form a stable amide bond. Common activation methods for the carboxylic acid include the use of coupling reagents like EDC/NHS.
Troubleshooting Guide
Low or No Conjugation Yield
Question: I am seeing a very low yield or no desired product in my conjugation reaction. What are the possible causes and how can I troubleshoot this?
Answer: Low or no yield in a conjugation reaction can stem from several factors. Below is a systematic guide to troubleshooting this issue.
| Potential Cause | Recommended Action |
| Poor Solubility of Reactants | Ensure that both this compound and your target ligand are fully dissolved in the reaction solvent. Consider using a co-solvent system (e.g., DMSO/aqueous buffer) to improve solubility. Some starting materials can have poor solubility in common organic solvents.[9][10] |
| Inefficient Carboxylic Acid Activation | If you are using a two-step process with EDC/NHS, ensure the activation of your target ligand's carboxylic acid is performed under optimal conditions (typically pH 4.5-6.0) before adding the amine-containing linker. Use freshly prepared solutions of EDC and NHS. |
| Suboptimal Reaction pH | The pH of the reaction mixture is critical for efficient amide bond formation. For the reaction of an amine with an activated ester (like an NHS-ester), the pH should be maintained between 7.2 and 8.5 to ensure the amine is deprotonated and nucleophilic. |
| Hydrolysis of Activated Ester | Activated esters, such as NHS-esters, are susceptible to hydrolysis, especially at higher pH. Prepare the activated ester of your target ligand immediately before the conjugation step and ensure your reaction is set up promptly. |
| Steric Hindrance | The bulky nature of either the A 410099.1 moiety or your target ligand can sterically hinder the reaction.[3] Consider increasing the reaction time or temperature. Using a linker with a longer PEG chain might also be an option if this specific linker proves consistently problematic. |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris) will compete with the A 410099.1 linker for reaction with the activated carboxylic acid. Use non-amine-containing buffers such as phosphate-buffered saline (PBS) or borate buffer. |
Presence of Side Products
Question: My reaction mixture shows multiple spots on TLC or multiple peaks in HPLC, indicating the formation of side products. What are these and how can I minimize them?
Answer: The formation of side products is a common issue in conjugation reactions. Identifying and minimizing them is key to obtaining a pure final product.
| Potential Side Product | How to Identify | How to Minimize |
| N-acylurea | Typically observed when using carbodiimide activators like EDC. Can be identified by mass spectrometry. | This byproduct forms when the activated O-acylisourea intermediate reacts with another molecule of EDC instead of the intended amine. Ensure the amine is readily available and the reaction is well-mixed. Adding NHS to form a more stable NHS-ester intermediate can significantly reduce this side reaction. |
| Dimerization of Target Ligand | If your target ligand also contains a reactive amine, it can react with an activated carboxylic acid of another target ligand molecule. This can be identified by mass spectrometry (product with ~2x the mass of the starting ligand). | Protect the reactive amine on your target ligand before activating the carboxylic acid. |
| Reaction at an Unintended Site | If your molecules have other nucleophilic groups, they might react with the activated carboxylic acid. | Use protecting groups for other reactive functionalities on your molecules. |
Experimental Protocols
Disclaimer: The following is a general protocol for the conjugation of this compound with a carboxylic acid-containing target ligand via EDC/NHS chemistry. This protocol should be considered a starting point and may require optimization for your specific molecules and experimental setup.
Protocol: Amide Bond Formation using EDC/NHS Chemistry
Materials:
-
This compound
-
Target ligand with a carboxylic acid functionality
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., HPLC, flash chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the carboxylic acid-containing target ligand in anhydrous DMF or DMSO to a known concentration (e.g., 10-20 mM).
-
Dissolve this compound in the reaction buffer (PBS, pH 7.4) or a suitable organic solvent.
-
Prepare fresh solutions of EDC (e.g., 100 mM in water or buffer) and NHS (e.g., 100 mM in water or buffer).
-
-
Activation of Carboxylic Acid:
-
To the solution of the target ligand, add 1.5 equivalents of EDC and 1.5 equivalents of NHS.
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
-
Conjugation Reaction:
-
Add 1.0 to 1.2 equivalents of the this compound solution to the activated target ligand solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust with a non-amine-containing base.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).
-
-
Quenching the Reaction:
-
Once the reaction is complete, add the quenching solution to a final concentration of 20-50 mM to quench any unreacted NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate using an appropriate chromatographic technique such as reverse-phase HPLC or flash column chromatography. The choice of the purification method will depend on the properties of the final conjugate.
-
Visualizations
Caption: A generalized experimental workflow for the conjugation of this compound.
Caption: A troubleshooting decision tree for low product yield in conjugation reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: PROTAC Synthesis with A 410099.1 amide-PEG3-amine-Boc
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in PROTAC synthesis utilizing A 410099.1 amide-PEG3-amine-Boc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in PROTAC synthesis?
This compound is a functionalized building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of three key components:
-
A 410099.1: A ligand that binds to the Inhibitor of Apoptosis Proteins (IAP) E3 ubiquitin ligase.
-
amide-PEG3-amine: A flexible polyethylene glycol (PEG) linker of three units with a terminal amine group. PEG linkers are often incorporated into PROTAC design to enhance solubility and cell permeability.[1][2]
-
Boc (tert-Butyloxycarbonyl): A protecting group on the terminal amine, which is removed to allow for the coupling of a ligand for the protein of interest (POI).
Essentially, this molecule serves as a prefabricated "warhead" and "linker" portion of a PROTAC, simplifying the synthesis process. The final PROTAC is assembled by coupling a carboxylic acid-functionalized POI ligand to the deprotected amine of this building block.
Q2: What is the primary cause of low yield when using this compound?
The most common reason for low yield is an inefficient amide coupling reaction between the deprotected A 410099.1 amide-PEG3-amine and the carboxylic acid of the POI ligand. This can be attributed to several factors, including suboptimal reaction conditions, steric hindrance from bulky ligands, or side reactions.
Q3: Which coupling reagents are recommended for the amide bond formation step?
For the amide coupling step in PROTAC synthesis, several reagents are commonly used. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is a widely employed and often effective choice.[3][4] Other reagents such as HBTU, HCTU, or COMU can also be considered, as they are known to promote efficient coupling and minimize racemization, particularly with chiral molecules.[5] The choice of reagent may need to be optimized depending on the specific properties of the POI ligand.
Q4: How does the PEG linker in this compound affect the purification process?
The PEG linker, while beneficial for solubility and permeability of the final PROTAC, can present challenges during purification.[6] PEGylated compounds often have similar retention characteristics, which can make separation from starting materials and byproducts difficult, especially if they are also PEGylated. Reverse-phase HPLC (RP-HPLC) is a standard method for purifying PROTACs. However, the gradient and column chemistry may need to be carefully optimized to achieve good separation.
Troubleshooting Guide: Low PROTAC Synthesis Yield
This guide provides a systematic approach to troubleshooting low yields in the synthesis of PROTACs using this compound.
Problem Area 1: Boc Deprotection
An incomplete removal of the Boc protecting group from the terminal amine of the linker will result in a significant portion of the starting material being unable to react with the POI ligand, leading to low yields.
Troubleshooting Steps:
-
Verify Deprotection Conditions: Ensure that the appropriate conditions for Boc deprotection are being used. A common method is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Monitor Reaction Progress: Use LC-MS to monitor the deprotection reaction to ensure complete conversion of the Boc-protected starting material to the free amine.
-
Proper Work-up: Ensure that the deprotection agent (e.g., TFA) is thoroughly removed during the work-up, as residual acid can interfere with the subsequent amide coupling step.
Problem Area 2: Amide Coupling Reaction
The amide coupling step is critical and often the primary source of low yields.
Troubleshooting Steps:
-
Optimize Coupling Reagents and Stoichiometry: If using HATU/DIPEA, ensure that the reagents are fresh and anhydrous. The stoichiometry of the coupling reagents and base can significantly impact the reaction outcome. It is often beneficial to use a slight excess of the coupling reagent and base.
-
Solvent Selection: The choice of solvent can be crucial. While DMF is commonly used, other solvents like NMP (N-Methyl-2-pyrrolidone) have been shown to improve conversion rates in some cases.[7]
-
Reaction Time and Temperature: Monitor the reaction progress by LC-MS to determine the optimal reaction time. While many amide couplings proceed at room temperature, gentle heating may be required for sterically hindered substrates.
-
Pre-activation of the Carboxylic Acid: To minimize potential side reactions, consider pre-activating the carboxylic acid of the POI ligand with the coupling reagent and base for a short period (e.g., 15-30 minutes) before adding the deprotected A 410099.1 amide-PEG3-amine.
Table 1: Comparison of Common Amide Coupling Conditions for PROTAC Synthesis
| Coupling Reagent | Base | Solvent | Typical Temperature | Key Considerations |
| HATU | DIPEA | DMF, NMP | Room Temperature | Generally high yielding and fast. Minimizes racemization.[5] |
| HBTU/HOBt | DIPEA | DMF | Room Temperature | A classic and reliable choice. HOBt is added to suppress side reactions. |
| EDC/HOBt | DIPEA, Et3N | DCM, DMF | 0°C to Room Temp | Economical choice, but can sometimes lead to N-acylurea byproduct formation.[8] |
| COMU | DIPEA | DMF | Room Temperature | A newer generation coupling reagent known for high efficiency and low racemization.[5] |
Problem Area 3: Purification
The purification of PEGylated PROTACs can be challenging and lead to apparent low yields if not optimized.
Troubleshooting Steps:
-
Optimize RP-HPLC Gradient: Develop a shallow gradient during RP-HPLC to improve the separation of the desired PROTAC from closely related impurities and starting materials.
-
Column Selection: Consider using a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size to enhance separation.
-
Alternative Purification Techniques: For particularly difficult separations, consider multi-step purification strategies, such as an initial purification by size-exclusion chromatography (SEC) to remove smaller impurities, followed by RP-HPLC for final polishing.[6]
Experimental Protocols
General Protocol for Boc Deprotection
-
Dissolve this compound in a minimal amount of anhydrous DCM.
-
Add a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature and monitor by LC-MS until the starting material is fully consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM or another suitable solvent multiple times to ensure complete removal of residual TFA.
-
The resulting amine salt can often be used directly in the next step after thorough drying.
General Protocol for Amide Coupling using HATU/DIPEA
-
Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 - 1.5 eq) and DIPEA (2.0 - 4.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of the deprotected A 410099.1 amide-PEG3-amine (1.0 eq) in anhydrous DMF.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative RP-HPLC.
Visualizations
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 4. Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Instability of A 410099.1 amide-PEG3-amine-Boc under certain conditions
Technical Support Center: A 410099.1 amide-PEG3-amine-Boc
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues and troubleshoot common problems encountered during experiments with this molecule.
This compound is a functionalized IAP (Inhibitor of Apoptosis Protein) ligand used for the development of Proteolysis-Targeting Chimeras (PROTACs).[1][2] It incorporates the IAP ligand, a flexible PEG3 linker, and a terminal amine protected by a tert-butyloxycarbonyl (Boc) group, ready for conjugation to a target protein ligand.[][4] Understanding the chemical liabilities of its components is crucial for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
While specific supplier recommendations may vary, a general guideline is to store the compound at -20°C. For use, it is advisable to prepare fresh solutions in a suitable, anhydrous solvent. Avoid repeated freeze-thaw cycles.
Q2: What are the primary potential sources of instability for this molecule?
The instability of this compound is primarily associated with two of its functional groups:
-
The Boc (tert-butyloxycarbonyl) protecting group: This group is notoriously sensitive to acidic conditions.[5][6]
-
The amide bonds: While generally stable, amide bonds can undergo hydrolysis under harsh acidic or basic conditions, typically requiring heat.[7][8]
The polyethylene glycol (PEG) linker itself is generally considered stable and serves to enhance the solubility and stability of the final conjugate.[9][10][11]
Q3: How stable is the Boc protecting group?
The Boc group is stable to most bases and nucleophiles but is readily cleaved under acidic conditions.[5][12] Exposure to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), even in moderate concentrations, can lead to the removal of the Boc group, exposing the terminal primary amine.[13] This deprotection can occur unintentionally during sample preparation, chromatography, or if the compound is dissolved in acidic buffers.
Q4: How stable is the amide linkage in the molecule?
Amide bonds are among the most stable functional groups in biomolecules and require significant energy to break.[8][14] Hydrolysis typically requires heating for extended periods in the presence of strong aqueous acid or base.[7][8] Under typical physiological or mild experimental conditions (e.g., neutral pH, room temperature), the amide bonds within this molecule are expected to be stable. Studies have shown that amide-linked PEG conjugates are generally more resistant to hydrolysis than their ester-linked counterparts.[15]
Q5: What solvents are recommended for this compound?
While specific solubility data is not widely available, suitable anhydrous organic solvents such as DMSO, DMF, or dichloromethane are commonly used for similar molecules. When preparing solutions for biological assays, it is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system. For aqueous buffers, ensure the pH is neutral or slightly basic to prevent Boc cleavage.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Problem 1: My LC-MS analysis shows an unexpected peak with a mass corresponding to the loss of 100.12 Da (the mass of the Boc group). Why did this happen?
-
Probable Cause: You have likely inadvertently cleaved the Boc protecting group. This is a common issue caused by exposure to acidic conditions.
-
Solutions:
-
Check Mobile Phase pH: If using reverse-phase chromatography (e.g., HPLC, LC-MS), ensure your mobile phase is not strongly acidic. Additives like formic acid or TFA, even at low concentrations (0.1%), can be sufficient to cause partial or complete deprotection. Consider using a mobile phase with a neutral pH modifier if your separation allows.
-
Review Sample Preparation: Analyze every step of your sample preparation. Dissolving the compound in an acidic buffer, even for a short time, can lead to Boc cleavage.[13]
-
Storage of Solutions: Do not store the compound in acidic solutions. Prepare fresh solutions in neutral or slightly basic buffers before use.
-
Problem 2: The PROTAC I synthesized using A 410099.1 shows low or no degradation of my target protein. Could this be a stability issue?
-
Probable Cause: While low activity can stem from many factors related to PROTAC design (e.g., linker length, poor ternary complex formation), instability is a key factor to investigate.[16][17] The compound may be degrading in your cell culture medium or assay buffer.[18]
-
Solutions:
-
Assess Compound Stability: Perform a stability study of your final PROTAC in the relevant experimental medium (e.g., cell culture media + serum) over the time course of your experiment. Use LC-MS to quantify the amount of intact PROTAC remaining at different time points (e.g., 0, 2, 6, 12, 24 hours).
-
Verify Structure: Confirm that the Boc group was successfully removed during your synthesis (if that was the intention) and that the subsequent coupling reaction to your target ligand was successful. An unintended deprotection followed by an unwanted side reaction could lead to an inactive compound.
-
Optimize Linker Properties: PEG linkers are known to improve solubility and stability.[19][20] However, if your conjugated ligand is very hydrophobic, it might still lead to poor solubility and aggregation, reducing the effective concentration of the PROTAC.
-
Problem 3: I am observing precipitation or aggregation of my final PROTAC conjugate.
-
Probable Cause: PROTACs are often large molecules with poor aqueous solubility.[17] While the PEG3 linker in A 410099.1 is designed to improve hydrophilicity, the properties of the conjugated target ligand can dominate, leading to aggregation.[21][22]
-
Solutions:
-
Modify Formulation: Consider using formulation strategies such as the addition of co-solvents (e.g., DMSO) or excipients to improve solubility. Ensure the final concentration of these additives is compatible with your assay.
-
Check for Degradation: Aggregation can sometimes be caused by the formation of degradation products. Analyze the precipitate by LC-MS to see if it is the intact compound or a degradant.
-
Consider Linker Length: In some cases, a longer PEG linker may be required to sufficiently mask the hydrophobicity of the ligands and prevent aggregation.[20][21]
-
Data on Functional Group Stability
No specific quantitative stability data for A 410099.1 is publicly available. The table below provides a qualitative summary of the expected stability of its key functional groups based on general chemical principles.
| Functional Group | Condition | Stability | Notes |
| Boc-Amine | Strong Acid (e.g., TFA, HCl) | Labile | Rapidly cleaved to yield the primary amine.[13] |
| Mild Acid (e.g., 0.1% Formic Acid) | Potentially Labile | Cleavage can occur over time, especially with prolonged exposure. | |
| Basic Conditions | Stable | Generally stable to bases like NaOH, Et3N.[5][12] | |
| Nucleophiles | Stable | Stable to most common nucleophiles.[12] | |
| Amide Bonds | Strong Acid + Heat | Labile | Hydrolysis occurs, but requires harsh conditions.[7][8] |
| Strong Base + Heat | Labile | Saponification occurs, but requires harsh conditions.[7] | |
| Physiological pH (7.4) | Stable | Very stable under typical experimental conditions.[14] | |
| PEG Linker | Acidic/Basic/Oxidative | Stable | The ether linkages of PEG are generally very stable. |
Experimental Protocols
Protocol: Assessing Compound Stability in an Aqueous Buffer
This protocol provides a general framework for determining the stability of a compound derived from A 410099.1 in your experimental buffer using LC-MS analysis.
1. Materials:
- Test Compound (e.g., your final PROTAC)
- Assay Buffer (e.g., PBS, Cell Culture Medium)
- Quenching Solution (Acetonitrile with an internal standard)
- LC-MS system
2. Procedure:
- Prepare a stock solution of your test compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
- Spike the stock solution into your pre-warmed (e.g., 37°C) assay buffer to achieve a final concentration relevant to your experiment (e.g., 1 µM).
- Immediately take a sample for the t=0 time point. To do this, withdraw a known volume (e.g., 50 µL) of the mixture and add it to a larger volume of quenching solution (e.g., 200 µL of acetonitrile with internal standard). The organic solvent quenches the degradation reaction and precipitates proteins.
- Incubate the remaining buffer mixture at the desired temperature (e.g., 37°C).
- Take samples at subsequent time points (e.g., 1, 4, 8, 24 hours), quenching them in the same manner.
- After the final time point, centrifuge all quenched samples to pellet any precipitate.
- Transfer the supernatant to HPLC vials for analysis.
- Analyze the samples by LC-MS. Monitor the peak area of the parent compound and any potential degradation products.
3. Data Analysis:
- Normalize the peak area of the parent compound at each time point to the peak area of the internal standard.
- Plot the percentage of the parent compound remaining versus time, with the t=0 sample representing 100%.
- From this plot, you can determine the half-life (t½) of your compound under the tested conditions.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for a Boc-protected, amide-linked compound.
Workflow for Troubleshooting PROTAC Instability
Caption: A logical workflow for troubleshooting low PROTAC activity.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for assessing compound stability in a buffer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | E3连接酶配体连接子偶联物 | MCE [medchemexpress.cn]
- 4. A 410099.1 amide-PEG3-amine - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. wuxibiology.com [wuxibiology.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. adcreview.com [adcreview.com]
- 11. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of amide versus ester linkages on the properties of eight-armed PEG-PLA star block copolymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. The Essential Role of Linkers in PROTACs [axispharm.com]
- 20. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. purepeg.com [purepeg.com]
Technical Support Center: Optimizing Linker Length for IAP-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of linker length for Inhibitor of Apoptosis Protein (IAP)-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in an IAP-based PROTAC?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein, a ligand that recruits an E3 ubiquitin ligase (in this case, an IAP family member like cIAP1), and a linker connecting them.[1][2] The linker's primary role is to bridge the target protein and the IAP E3 ligase, facilitating the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The correct positioning and orientation within this complex are crucial for the efficient transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[1][]
Q2: How does linker length critically impact the efficacy of IAP-based PROTACs?
A2: Linker length is a critical determinant of PROTAC efficacy.[4][5]
-
If the linker is too short, it can cause steric clashes, preventing the simultaneous binding of the target protein and the IAP ligase, thus inhibiting ternary complex formation.[6]
-
If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable or non-productive ternary complex.[6] Therefore, an optimal linker length is essential to achieve the right geometry for productive ubiquitination.[5]
Q3: What is the "hook effect" and how can linker optimization help mitigate it?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[7][8] This occurs because an excess of PROTAC molecules leads to the formation of separate binary complexes (Target-PROTAC or PROTAC-IAP) rather than the productive ternary complex.[7][9] While the hook effect is an inherent part of the PROTAC mechanism, a well-designed linker can enhance the stability and cooperativity of the ternary complex, which can help lessen the severity of the effect.[8][9]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem: My PROTAC shows good binary binding to the target and cIAP1, but I see no protein degradation.
This is a common issue that often points to problems with the formation or productivity of the ternary complex.[7][9]
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Length | The linker may be too short or too long to support a stable ternary complex.[9] Solution: Synthesize a library of PROTACs with systematically varied linker lengths (e.g., using different numbers of PEG or alkyl units) to identify the optimal length for degradation.[2] |
| Unfavorable Ternary Complex Conformation | A ternary complex may form, but the linker orients the target in a way that its surface lysines are not accessible for ubiquitination.[9] Solution: Perform an in vitro ubiquitination assay to see if the target is being ubiquitinated. If not, this confirms a geometric problem, necessitating a linker redesign. This may involve changing the linker's attachment points on the warhead or E3 ligase ligand.[6] |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its target inside the cell.[4][8] Solution: Modify the linker to improve its properties. For instance, incorporating PEG units can increase hydrophilicity and solubility.[10] |
Key Experimental Workflows & Diagrams
Visualizing the processes involved in PROTAC research is key to understanding and troubleshooting.
IAP-PROTAC Mechanism of Action
The diagram below illustrates the catalytic cycle of an IAP-based PROTAC. The PROTAC (blue and red dumbbell) first binds to both the target Protein of Interest (POI) and the IAP E3 Ligase, forming a ternary complex. This proximity allows the IAP to tag the POI with ubiquitin (Ub), marking it for destruction by the proteasome.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Addressing the hook effect in PROTACs using A 410099.1 amide-PEG3-amine-Boc.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you understand, identify, and address the "hook effect," a common experimental artifact that can complicate the interpretation of degradation data.
Frequently Asked questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The hook effect describes a paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC.[1][2] This results in a characteristic bell-shaped dose-response curve, where maximal degradation (Dmax) is observed at an optimal concentration, and the degradation efficiency diminishes at both lower and higher concentrations.[3][4]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at elevated PROTAC concentrations.[1][2] For a PROTAC to be effective, it must form a productive ternary complex, bringing together the target protein and an E3 ligase.[5] At excessively high concentrations, the PROTAC molecules are more likely to independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or PROTAC-E3 ligase) that cannot lead to ubiquitination and subsequent degradation.[1][3]
Q3: Why is it crucial to identify and understand the hook effect?
A3: Failing to recognize the hook effect can lead to the misinterpretation of experimental results. A potent PROTAC might be incorrectly classified as inactive or weak if it is tested at concentrations that fall on the right side of the bell-shaped curve where degradation is minimal.[4] Accurately determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) is essential for structure-activity relationship (SAR) studies, and this can be skewed by the hook effect.[3]
Q4: What is A-410099.1 amide-PEG3-amine-Boc and is it used to address the hook effect?
A4: A-410099.1 amide-PEG3-amine-Boc is a functionalized IAP (Inhibitor of Apoptosis Protein) ligand used in the synthesis of PROTACs, which are sometimes referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[6] It provides a building block for creating PROTACs that recruit the IAP E3 ligase. There is currently no evidence to suggest that A-410099.1 itself has any special properties to mitigate the hook effect. The strategies for addressing the hook effect are related to the overall design of the PROTAC molecule and the experimental conditions, rather than the specific choice of this particular E3 ligase ligand building block.
Troubleshooting Guides
Issue 1: I am observing a bell-shaped dose-response curve in my degradation assay.
This is a classic sign of the hook effect. Here’s how to troubleshoot:
-
Step 1: Confirm the Hook Effect with a Wider Concentration Range.
-
Repeat the experiment using a broader range of PROTAC concentrations, including several points at both lower and higher concentrations than previously tested. This will help to fully characterize the bell-shaped curve.[4]
-
-
Step 2: Determine the Optimal Concentration (Dmax).
-
From the comprehensive dose-response curve, identify the concentration that achieves the maximum level of protein degradation (Dmax). For future experiments, use concentrations at or below this optimal level.[4]
-
-
Step 3: Directly Measure Ternary Complex Formation.
-
Employ biophysical assays such as TR-FRET, AlphaLISA, or Surface Plasmon Resonance (SPR) to directly measure the formation of the ternary complex at various PROTAC concentrations.[1][] This will provide direct evidence correlating the decrease in degradation with a reduction in ternary complex formation at high concentrations.
-
Issue 2: My PROTAC shows weak or no degradation, even at high concentrations.
This could be due to several factors, including the hook effect.
-
Step 1: Test a Much Wider and Lower Concentration Range.
-
It is possible that your entire initial concentration range was in the hook effect region. Test a very broad range of concentrations, starting from picomolar or low nanomolar concentrations.[4]
-
-
Step 2: Verify Target Engagement and Ternary Complex Formation.
-
Before concluding that the PROTAC is inactive, confirm that it can bind to both the target protein and the E3 ligase and facilitate the formation of a ternary complex. Techniques like co-immunoprecipitation (Co-IP) or cellular thermal shift assays (CETSA) can be used to assess target engagement in cells.[1]
-
-
Step 3: Assess Cell Permeability.
-
PROTACs are often large molecules with poor cell permeability. If the PROTAC cannot efficiently enter the cell, it will not be able to induce degradation. Consider modifying the linker to improve physicochemical properties.[1]
-
-
Step 4: Check for E3 Ligase Expression.
-
Ensure that the cell line you are using expresses the E3 ligase that your PROTAC is designed to recruit (e.g., IAP for a PROTAC synthesized with A-410099.1).[2]
-
Quantitative Data Presentation
The following tables illustrate hypothetical dose-response data for two different PROTACs, one exhibiting a significant hook effect and another with a minimal hook effect.
Table 1: Dose-Response Data for PROTAC-X Exhibiting a Pronounced Hook Effect
| PROTAC-X Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 85 |
| 100 | 95 (Dmax) |
| 1000 | 60 |
| 10000 | 20 |
Table 2: Comparative Degradation Parameters for PROTACs
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC-X | 5 | 95 | Pronounced hook effect observed at concentrations above 100 nM. |
| PROTAC-Y | 15 | 90 | Minimal hook effect observed up to 10 µM. |
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol outlines the general steps for assessing target protein degradation via Western Blotting.[8][9]
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[10]
-
Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[4]
-
Include a vehicle-only control (e.g., DMSO).[10]
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 16-24 hours).[10]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[8]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[8]
-
-
Detection and Analysis:
Protocol 2: TR-FRET Assay for Ternary Complex Formation
This protocol provides a general outline for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the formation of the PROTAC-induced ternary complex.[12]
-
Reagents and Setup:
-
Purified, tagged target protein (e.g., His-tagged) and E3 ligase (e.g., GST-tagged).
-
Lanthanide-labeled anti-tag antibody (donor, e.g., anti-His-Europium).
-
Fluorescently labeled anti-tag antibody (acceptor, e.g., anti-GST-APC).
-
PROTAC of interest.
-
Assay buffer.
-
-
Assay Procedure:
-
In a suitable microplate, add the purified target protein and E3 ligase at a constant concentration.[12]
-
Add serial dilutions of the PROTAC to the wells.
-
Incubate to allow for ternary complex formation (e.g., 60 minutes at room temperature).
-
Add the donor and acceptor-labeled antibodies.[1]
-
Incubate to allow for antibody binding.
-
-
Measurement and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.[1]
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. An increase in the ratio indicates the formation of the ternary complex.[12]
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Formation of productive vs. non-productive complexes.
Caption: A logical workflow for troubleshooting the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. m.youtube.com [m.youtube.com]
Side reactions during Boc deprotection of A 410099.1 amide-PEG3-amine-Boc
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A 410099.1 amide-PEG3-amine-Boc, a functionalized IAP ligand commonly used in the development of Proteolysis Targeting Chimeras (PROTACs). This guide focuses on potential side reactions and challenges encountered during the critical Boc deprotection step.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical tool used in drug discovery. It comprises three key components:
-
A 410099.1: A ligand that binds to Inhibitor of Apoptosis Proteins (IAPs).
-
amide-PEG3-amine: A linker containing a three-unit polyethylene glycol (PEG) chain connected via an amide bond, terminating in a primary amine.
-
Boc (tert-Butyloxycarbonyl): A protecting group on the terminal amine of the linker, which allows for controlled, stepwise chemical synthesis.
Q2: What is the purpose of the Boc deprotection step?
The Boc group masks the reactivity of the terminal amine on the PEG linker. Removing the Boc group (deprotection) is a crucial step to expose the amine, enabling it to be conjugated to a ligand for a target protein of interest, thus forming the final PROTAC molecule.
Q3: What are the most common side reactions during the Boc deprotection of this molecule?
The most prevalent side reaction is alkylation of the target molecule by the tert-butyl cation . This cation is generated during the acidic cleavage of the Boc group and can react with electron-rich functional groups on the A 410099.1 moiety or the linker itself. Another potential, though less common, issue is the hydrolysis of the amide bond within the linker under harsh acidic conditions.
Q4: How can I minimize the risk of tert-butylation?
The most effective way to prevent unwanted alkylation is by using a scavenger in the reaction mixture. Scavengers are compounds that react with and neutralize the tert-butyl cation before it can react with your product. A commonly used and highly effective scavenger is triisopropylsilane (TIS) .
Q5: Is the A 410099.1 core or the amide-PEG3 linker susceptible to degradation under standard Boc deprotection conditions?
The core structure of A 410099.1, which includes a tetrahydronaphthalene and a substituted pyrrolidine ring, is generally stable under standard acidic conditions used for Boc deprotection. Similarly, the amide bond in the linker is typically stable and requires more forcing conditions (e.g., prolonged heating with strong acid or base) for cleavage. However, extended reaction times or very high acid concentrations should be avoided to minimize any potential degradation.
Troubleshooting Guide
This guide addresses common problems encountered during the Boc deprotection of this compound, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient acid strength or concentration. 2. Short reaction time. 3. Low reaction temperature. 4. Poor solubility of the starting material. | 1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or use 4M HCl in dioxane. 2. Extend the reaction time and monitor progress by TLC or LC-MS. 3. Allow the reaction to warm to room temperature after an initial period at 0°C. 4. Ensure the starting material is fully dissolved in the chosen solvent (e.g., DCM). |
| Presence of a Side Product with +56 Da Mass Shift | Alkylation of the product by the tert-butyl cation. | 1. Add a scavenger, such as triisopropylsilane (TIS), to the reaction mixture (typically 2.5-5% v/v). 2. Use a less concentrated acid solution to slow the rate of tert-butyl cation formation. |
| Low Yield of Deprotected Product | 1. Incomplete reaction. 2. Product degradation due to harsh conditions. 3. Loss of product during workup. | 1. Monitor the reaction closely by LC-MS to determine the optimal reaction time. 2. Avoid prolonged exposure to strong acid and high temperatures. 3. During aqueous workup, ensure the pH is carefully adjusted to avoid product loss. For TFA salts, co-evaporation with a non-polar solvent like toluene can help remove residual acid. |
| Formation of Multiple Unidentified Impurities | 1. Degradation of the starting material or product. 2. Reaction with impurities in solvents or reagents. | 1. Use high-purity, anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Analyze impurities by LC-MS/MS to identify their structures and pinpoint the source of degradation. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a general guideline and may require optimization for specific downstream applications.
-
Preparation: Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a clean, dry flask equipped with a magnetic stir bar.
-
Scavenger Addition: Add triisopropylsilane (TIS) to the solution (final concentration of 2.5-5% v/v).
-
Acid Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to achieve a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Method A (Direct Use): If the resulting TFA salt is to be used directly in the next step, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
Method B (Neutralization): Concentrate the reaction mixture. Dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.
-
-
Analysis: Confirm the identity and purity of the deprotected product by LC-MS and ¹H NMR.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method provides an alternative to TFA and often yields the hydrochloride salt of the amine, which can sometimes be easier to handle and purify.
-
Preparation: Dissolve this compound in a minimal amount of anhydrous DCM or dioxane.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (commercially available or freshly prepared).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine. The product can often be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.
-
Analysis: Characterize the final product by LC-MS and ¹H NMR.
Visualizations
Technical Support Center: Preventing Hydrolysis of Amide-PEG3 Linkers in PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the chemical stability of PROTACs, with a specific focus on preventing the hydrolysis of amide-PEG3 linkers.
Frequently Asked Questions (FAQs)
Q1: How stable is the amide bond in an amide-PEG3 linker under typical experimental conditions?
A1: Amide bonds are generally considered stable under physiological conditions (pH 7.4, 37°C).[1][2] Their hydrolysis is significantly slower than that of esters. However, prolonged incubation in aqueous buffers, especially at non-neutral pH and elevated temperatures, can lead to measurable hydrolysis. The rate of hydrolysis is influenced by factors such as pH, temperature, buffer composition, and the steric and electronic environment of the amide bond.
Q2: What are the primary factors that can induce the hydrolysis of an amide-PEG3 linker in my PROTAC?
A2: The primary factors that can induce hydrolysis include:
-
pH: Both acidic and basic conditions can catalyze amide hydrolysis. The rate is typically slowest in the neutral pH range.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Buffer Composition: Certain buffer components can potentially catalyze hydrolysis.
-
Enzymatic Degradation: While the focus is on chemical hydrolysis, residual amidase or protease activity in biological matrices can also contribute to amide bond cleavage.
-
Intramolecular Catalysis: Neighboring functional groups within the PROTAC molecule can sometimes participate in and accelerate the hydrolysis of the amide bond.
Q3: What are the observable signs of amide-PEG3 linker hydrolysis in my experimental results?
A3: Signs of hydrolysis can include:
-
A decrease in the concentration of the parent PROTAC over time, as measured by LC-MS.
-
The appearance of new peaks in your chromatogram corresponding to the hydrolysis products.
-
Inconsistent or lower-than-expected potency in cellular assays, especially with prolonged incubation times.
-
High variability in results between different batches of experiments or different buffer preparations.
Q4: How can I definitively confirm that my PROTAC is undergoing amide bond hydrolysis?
A4: Confirmation is best achieved through analytical techniques such as LC-MS/MS. You would look for a decrease in the mass signal of your intact PROTAC and the appearance of new mass signals corresponding to the expected hydrolysis fragments: the E3 ligase-binding moiety with a portion of the linker and the target-binding ligand with the remaining part of the linker. Performing forced degradation studies under acidic and basic conditions can help to generate these fragments as analytical standards for comparison.
Troubleshooting Guides
Issue 1: Suspected PROTAC Degradation in Aqueous Buffer
Symptoms:
-
Loss of PROTAC concentration in prepared solutions over time.
-
Inconsistent results in biochemical or biophysical assays.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting suspected PROTAC degradation in aqueous buffers.
Possible Solutions & Methodologies:
-
pH Optimization:
-
Rationale: Amide hydrolysis is pH-dependent. Finding the pH of maximum stability is crucial.
-
Methodology: Prepare your PROTAC in a series of buffers with varying pH values (e.g., pH 5, 6, 7, 8, 9). Incubate at a constant temperature and analyze samples by LC-MS at different time points to determine the rate of degradation at each pH.
-
-
Temperature Control:
-
Rationale: Hydrolysis is an energy-dependent process that is accelerated by heat.
-
Methodology: Perform experiments at the lowest feasible temperature. If possible, prepare stock solutions fresh and store them at -80°C. For cellular assays, adhere to the standard 37°C but be mindful of the potential for increased degradation during long incubation periods.
-
-
Buffer Selection:
-
Rationale: Some buffer species can participate in catalysis.
-
Methodology: If you suspect buffer-catalyzed hydrolysis, switch to a different buffer system with a similar pKa. For example, if you are using a phosphate buffer, try a HEPES or MOPS buffer.
-
Issue 2: Inconsistent Cellular Assay Results
Symptoms:
-
High variability in DC50/Dmax values between experiments.
-
Loss of potency with longer incubation times.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent cellular assay results.
Possible Solutions & Methodologies:
-
Stability in Cell Culture Media:
-
Rationale: Cell culture media is a complex aqueous environment that can promote hydrolysis.
-
Methodology: Incubate your PROTAC in the cell culture medium (without cells) at 37°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and quantify the remaining PROTAC using LC-MS.
-
-
Modification of Dosing Strategy:
-
Rationale: If the PROTAC is degrading over the course of the experiment, a single dose may not maintain a sufficient concentration for the desired effect.
-
Methodology: For longer-term experiments, consider replacing the medium with freshly prepared PROTAC-containing medium at regular intervals.
-
-
Linker Modification:
-
Rationale: The chemical environment around the amide bond can influence its stability.
-
Methodology: If hydrolysis is a persistent issue, consider synthesizing analogs with modified linkers. Introducing steric hindrance near the amide bond by adding bulky groups can shield it from hydrolytic attack.
-
Experimental Protocols
Protocol 1: Forced Hydrolysis Study of an Amide-PEG3 Linked PROTAC
Objective: To generate and identify the hydrolysis degradation products of a PROTAC under acidic and basic conditions.
Materials:
-
PROTAC of interest
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the PROTAC in DMSO (e.g., 10 mM).
-
For acidic hydrolysis, dilute the stock solution in a 1:1 mixture of ACN and 1 M HCl to a final concentration of 100 µM.
-
For basic hydrolysis, dilute the stock solution in a 1:1 mixture of ACN and 1 M NaOH to a final concentration of 100 µM.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At desired time points, take an aliquot of the reaction mixture and neutralize it. For the acidic sample, add an equivalent amount of NaOH. For the basic sample, add an equivalent amount of HCl.
-
Dilute the neutralized samples with water/ACN for LC-MS/MS analysis.
-
Analyze the samples to identify the masses of the parent PROTAC and its degradation products.
Protocol 2: Quantitative Analysis of PROTAC Stability in Different Buffers
Objective: To determine the rate of hydrolysis of a PROTAC in various aqueous buffers.
Materials:
-
PROTAC of interest
-
A selection of buffers (e.g., Phosphate, HEPES, Tris) at various pH values.
-
Acetonitrile with an internal standard (e.g., a structurally similar, stable compound).
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of the PROTAC and internal standard in DMSO.
-
Prepare working solutions of the PROTAC in each buffer to a final concentration of 1 µM.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate any buffer salts.
-
Transfer the supernatant to vials for LC-MS/MS analysis.
-
Quantify the peak area of the parent PROTAC relative to the internal standard at each time point.
-
Plot the natural logarithm of the remaining PROTAC concentration versus time to determine the degradation rate constant.
Data Presentation
Table 1: Hypothetical pH-Dependent Hydrolysis of an Amide-PEG3 PROTAC at 37°C
| pH | Buffer System | Half-life (hours) | Degradation after 24h (%) |
| 5.0 | Acetate | 120 | 18.2 |
| 6.0 | Phosphate | 250 | 9.1 |
| 7.4 | Phosphate | 300 | 7.6 |
| 8.0 | Tris | 200 | 11.3 |
| 9.0 | Borate | 80 | 25.9 |
Table 2: Hypothetical Temperature-Dependent Hydrolysis of an Amide-PEG3 PROTAC at pH 7.4
| Temperature (°C) | Half-life (hours) | Degradation after 24h (%) |
| 4 | >1000 | <1 |
| 25 | 600 | 3.8 |
| 37 | 300 | 7.6 |
| 50 | 100 | 22.1 |
Note: The data presented in Tables 1 and 2 are illustrative and will vary for different PROTAC molecules. It is essential to determine the stability of your specific PROTAC experimentally.
Signaling Pathways and Workflows
Caption: Chemical pathway of amide-PEG3 linker hydrolysis in a PROTAC molecule.
References
A 410099.1 amide-PEG3-amine-Boc purity issues and purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with A 410099.1 amide-PEG3-amine-Boc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a functionalized inhibitor of apoptosis (IAP) ligand designed for use in Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] It incorporates the IAP ligand, an amide-PEG3 linker, and a terminal Boc-protected amine, ready for conjugation to a target protein ligand.[1][2][3][4]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, the compound should be stored at -20°C in a dry and dark environment.[3][4] For stock solutions, storage at 0 - 4°C for up to one month is recommended.[3][4] It is also advised to let the product come to room temperature before opening and to limit exposure to moisture.
Q3: What are some potential impurities that could be present in this compound?
Potential impurities can arise from the manufacturing process of the polyethylene glycol (PEG) linker or during the synthesis of the final molecule. Depending on the manufacturing processes, PEGs may be contaminated with measurable amounts of ethylene oxide and 1,4-dioxane.[5] Other common impurities in PEG-containing compounds include:
-
PEG-related impurities: Unreacted PEG starting materials, PEG-diols, or PEGs with different chain lengths.
-
Synthesis byproducts: Unreacted starting materials, coupling reagents, or byproducts from incomplete reactions.
-
Degradation products: Hydrolysis of the amide bond or loss of the Boc protecting group. Formaldehyde and peroxides can also be formed through air oxidation of the PEG chain.[6][7]
Q4: Which analytical techniques are recommended for assessing the purity of this compound?
A multi-faceted analytical approach is recommended to confirm identity, purity, and stability.[8] Key techniques include:
-
High-Performance Liquid Chromatography (HPLC/UPLC): Primarily reversed-phase HPLC (RP-HPLC) to determine purity and quantify impurities.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify impurities. High-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap are preferred.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to provide detailed structural elucidation and confirm the connectivity of atoms.[8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of key functional groups.[8]
Troubleshooting Guide
Problem: My HPLC analysis shows multiple peaks. How do I identify the source of the impurity?
An unexpected peak in your HPLC chromatogram can indicate the presence of impurities or degradation products. The following workflow can help you troubleshoot the issue.
Caption: Troubleshooting workflow for identifying unknown peaks in HPLC analysis.
Problem: My mass spectrometry results show a peak corresponding to the loss of the Boc group.
This indicates that the Boc protecting group may be unstable under your experimental conditions.
-
Cause: The Boc group can be removed under acidic conditions.[9] Exposure to strong acids, or even milder acidic conditions over prolonged periods, can lead to deprotection.
-
Solution: Ensure all solvents and reagents used are neutral or slightly basic. Avoid prolonged storage in protic solvents. If deprotection is a consistent issue, consider performing subsequent reactions promptly after purification.
Problem: I suspect my sample has degraded due to oxidation. How can I confirm this?
Oxidation of the PEG chain can lead to the formation of impurities like aldehydes and peroxides.[7]
-
Identification: Mass spectrometry may reveal peaks corresponding to the addition of one or more oxygen atoms. Specific tests for peroxides or aldehydes can also be performed.
-
Prevention: Store the compound under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents for your experiments.
Experimental Protocols
Protocol 1: Analytical Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general method for assessing the purity of this compound.
| Parameter | Specification |
| System | HPLC or UPLC with UV detector |
| Column | C18, 2.1 x 50 mm, 1.7 µm particle size[8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Detection Wavelength | 214 nm and 254 nm |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% to 95% B over 15 minutes |
Protocol 2: Purification by Column Chromatography
If impurities are detected, column chromatography can be an effective purification method.
| Parameter | Specification |
| Stationary Phase | Silica gel |
| Mobile Phase (Eluent) | A gradient of Dichloromethane (DCM) and Methanol (MeOH) is a good starting point. For example, 0% to 10% MeOH in DCM. The polarity can be adjusted based on the retention of the compound and impurities on a TLC plate. |
| Sample Loading | Dissolve the crude product in a minimal amount of DCM and load it onto the column. |
| Fraction Collection | Collect fractions and analyze by TLC or HPLC to identify those containing the pure product. |
| Post-Purification | Combine the pure fractions and remove the solvent under reduced pressure. |
Protocol 3: Purification by Recrystallization
Recrystallization can be a suitable method for purifying amides if the compound is a solid and a suitable solvent system can be found.[10]
-
Solvent Screening: Test the solubility of the compound in various solvents at room temperature and at elevated temperatures. Ideal solvents will dissolve the compound when hot but not when cold. Good candidates for amides include ethanol, acetonitrile, or 1,4-dioxane.[10]
-
Dissolution: Dissolve the impure compound in a minimal amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Filtration: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualized Workflows
The following diagram illustrates the general workflow for purification and subsequent analysis to confirm the purity of the final product.
Caption: General workflow for the purification and analysis of this compound.
The diagram below illustrates the potential sources of impurities during the synthesis and handling of PEG-containing molecules.
Caption: Potential sources of impurities in this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. allgenbio.com [allgenbio.com]
- 5. The Dirty Dozen: PEG Compounds and their contaminants - David Suzuki Foundation [davidsuzuki.org]
- 6. researchgate.net [researchgate.net]
- 7. The "New Polyethylene Glycol Dilemma": Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Boc | Polymer PEG | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating Target Degradation: A Comparative Guide to A-410099.1 amide-PEG3-amine-Boc Based PROTACs
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comprehensive comparison of PROTACs utilizing the A-410099.1 amide-PEG3-amine-Boc linker system, which recruits the Inhibitor of Apoptosis Proteins (IAP) E3 ubiquitin ligase. We will objectively compare the performance of these IAP-based PROTACs with alternatives that recruit other E3 ligases, such as Cereblon (CRBN) and von Hippel-Lindau (VHL), supported by experimental data and detailed protocols for key validation assays. This guide is intended for researchers, scientists, and drug development professionals working to validate and optimize novel protein degraders.
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The fundamental mechanism of action involves the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3]
A-410099.1 is a potent ligand for the BIR3 domain of XIAP, a member of the IAP family of E3 ubiquitin ligases.[4] The A-410099.1 amide-PEG3-amine-Boc construct provides a functionalized IAP ligand connected to a flexible PEG3 linker with a protected amine, ready for conjugation to a ligand targeting a specific protein for degradation.[5][6]
Comparative Performance of IAP-based PROTACs
The choice of E3 ligase to recruit is a critical determinant of a PROTAC's degradation efficiency and selectivity. While CRBN and VHL are the most commonly used E3 ligases in PROTAC design, IAP-based PROTACs, also known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), offer a valuable alternative.[4][7]
The selection of the optimal E3 ligase is target-dependent, and direct head-to-head comparisons are essential for informed decision-making in a drug discovery program.
| Target Protein | IAP-based PROTAC Performance | CRBN-based PROTAC Performance | VHL-based PROTAC Performance | Reference |
| BTK | Inefficient degradation observed in one study. | Potent degradation with DC50 of 6.2 nM and Dmax >99%. | Inefficient degradation observed in the same study as the IAP-based PROTAC. | [7][8] |
| BCL-XL | Efficiently degraded BCL-XL and reduced on-target platelet toxicity. | Showed compromised potency in a malignant T-cell lymphoma cell line. | Not directly compared in the same study. | [7] |
| RIPK2 | Unsatisfactory degradation in THP-1 cells. | Not directly compared in the same study. | Potent degradation with >95% degradation at nanomolar concentrations. | [8] |
Note: The performance of PROTACs is highly dependent on the specific ligands and linkers used, as well as the cellular context. The data in this table is for illustrative purposes and highlights that the optimal E3 ligase is target-specific.
Experimental Protocols for Validating Target Degradation
A robust validation of PROTAC-mediated target degradation requires a multi-pronged approach using orthogonal assays to confirm the mechanism of action and quantify the efficacy.[9]
Western Blotting for Target Protein Quantification
Western blotting is the most common method to directly measure the reduction in the levels of the target protein.
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with a dose-response of the A-410099.1-based PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[9]
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Protocol (Immunoprecipitation-based):
-
Cell Treatment: Treat cells with the A-410099.1-based PROTAC at a concentration that induces significant degradation (e.g., near the DC50 or Dmax) for a shorter time course (e.g., 1-4 hours) to capture the ubiquitinated protein before it is fully degraded. It is also recommended to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of polyubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions and contains a deubiquitinase inhibitor (e.g., PR-619).
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight at 4°C to immunoprecipitate the target protein and any bound ubiquitin.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by western blotting using an antibody that recognizes ubiquitin. A smear of high molecular weight bands in the PROTAC-treated sample indicates polyubiquitination of the target protein.
Cell Viability Assay
This assay assesses the downstream functional consequences of target protein degradation, such as effects on cell proliferation or cytotoxicity.
Protocol (e.g., MTT or CellTiter-Glo® Assay):
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density.
-
PROTAC Treatment: Treat the cells with a serial dilution of the A-410099.1-based PROTAC for an extended period (e.g., 72 hours).
-
Assay:
-
For MTT assay: Add MTT reagent and incubate for 3-4 hours. Then, add a solubilizing agent to dissolve the formazan crystals.[10]
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits cell growth by 50%).[11]
Conclusion
PROTACs utilizing the A-410099.1 amide-PEG3-amine-Boc linker to recruit the IAP E3 ligase represent a viable strategy for inducing targeted protein degradation. The choice of E3 ligase is a critical consideration in PROTAC design, and the optimal choice is often target-dependent. Therefore, a direct comparison of IAP-based PROTACs with those recruiting other E3 ligases, such as CRBN and VHL, is crucial for selecting the most potent and selective degrader for a given protein of interest. The experimental protocols outlined in this guide provide a robust framework for the comprehensive validation of A-410099.1-based PROTACs, from confirming the mechanism of action to quantifying degradation efficiency and assessing downstream cellular effects. A thorough and multi-faceted validation approach is essential for the successful development of these promising therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A 410099.1 amide-PEG3-amine | CAS 2415256-19-6 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 7. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Analyzing PROTAC-Mediated Protein Degradation: Western Blot and Beyond
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, this guide offers an objective comparison of analytical methods to quantify the efficacy of Proteolysis-Targeting Chimeras (PROTACs). We delve into the nuances of the widely-used Western blot analysis and explore alternative techniques, providing supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3] This tripartite assembly forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4][5] The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple target proteins.[1][6]
Accurately quantifying the degradation of the target protein is paramount in the development and optimization of PROTACs. While Western blotting has traditionally been the gold standard for this purpose, a variety of other techniques offer distinct advantages in terms of throughput, quantification, and the ability to probe different aspects of the PROTAC mechanism of action.
Comparison of Analytical Methods for PROTAC Efficacy
The selection of an appropriate analytical method is critical for generating robust and reliable data in PROTAC research. The following table provides a comparative overview of Western blot analysis and its alternatives.
| Method | Principle | Throughput | Key Advantages | Key Disadvantages |
| Western Blot | Size-based separation of proteins via gel electrophoresis followed by antibody-based detection of the target protein.[7] | Low to Medium | Widely accessible, provides information on protein size, and is a well-established and trusted method.[8][9] | Time-consuming, labor-intensive, semi-quantitative, and dependent on high-quality specific antibodies.[8] |
| Capillary Western Blot (e.g., Jess) | Automated capillary-based protein separation and immunodetection.[8] | Medium | Faster than traditional Western blot, more quantitative, and requires less sample and reagents.[8] | Requires specialized instrumentation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules to identify and quantify proteins. Native MS can detect the formation of the ternary complex.[10][11][12] | Low to Medium | Highly sensitive and specific, can provide absolute quantification, and can identify post-translational modifications like ubiquitination.[12][13] Unbiased, not reliant on antibodies.[7] | Requires expensive instrumentation and specialized expertise for data analysis.[14] |
| Flow Cytometry | Measures the fluorescence of individual cells stained with fluorescently labeled antibodies against the protein of interest.[7][15][] | High | High-throughput, provides single-cell resolution, and can be used for multiplex analysis of different cell populations.[] | Indirect measurement of protein levels, and fixation/permeabilization steps can affect antibody binding.[7] |
| HiBiT/NanoBRET Assays | A luminescent peptide tag (HiBiT) is knocked into the endogenous gene of the target protein. Protein levels are quantified by adding a complementary polypeptide (LgBiT) and a substrate to generate light.[8][17] | High | Highly sensitive, quantitative, real-time measurements in live cells, and amenable to high-throughput screening.[8][18] | Requires genetic modification of the target cells.[17] |
| Reporter Assays (e.g., GFP fusion) | The target protein is fused to a reporter protein like Green Fluorescent Protein (GFP). Degradation is measured by a decrease in fluorescence.[19][20][21] | High | Enables live-cell imaging and high-throughput screening.[19][21] | The fusion tag may alter the protein's function or degradation kinetics. Overexpression of the fusion protein may not reflect the endogenous protein's behavior.[20] |
| In-Cell Western (ICW) | A quantitative immunofluorescence assay performed directly in microtiter plates.[22][23] | Medium to High | Higher throughput than traditional Western blot, less labor-intensive, and monitors proteins in their cellular context.[22] | Requires a high-quality antibody that recognizes the native protein epitope.[22] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | An antibody-based assay that uses enzyme-conjugated antibodies to detect and quantify the target protein in a sample.[24][25] | High | Highly sensitive, quantitative, and suitable for high-throughput analysis.[25] | Does not provide information on protein size.[25] |
Signaling and Experimental Workflow Diagrams
To visually represent the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams have been generated using Graphviz.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selvita.com [selvita.com]
- 9. youtube.com [youtube.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. aacrjournals.org [aacrjournals.org]
- 17. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein Degradation and PROTACs [promega.kr]
- 19. Reporter-based Growth Assay for Systematic Analysis of Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reporter-based growth assay for systematic analysis of protein degradation. | RAVID LAB [ravidlab.huji.ac.il]
- 21. Frontiers | Reporter-Based Screens for the Ubiquitin/Proteasome System [frontiersin.org]
- 22. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 25. Western blot protocol for low abundance proteins | Abcam [abcam.com]
A Comparative Guide to IAP Ligands for PROTAC Development: A 410099.1 Amide-PEG3-Amine-Boc in Focus
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the selection of an optimal E3 ligase ligand is a critical determinant for the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of A 410099.1 amide-PEG3-amine-Boc, a functionalized ligand for the Inhibitor of Apoptosis (IAP) proteins, against other commonly employed IAP ligands. This objective comparison is supported by available experimental data and detailed methodologies for key assays, empowering researchers to make informed decisions in their PROTAC development endeavors.
Performance Comparison of IAP Ligands
The efficacy of an IAP-recruiting PROTAC is intrinsically linked to the binding affinity of its IAP ligand moiety to the target IAP proteins, namely XIAP, cIAP1, and cIAP2. The following table summarizes the available quantitative data for A 410099.1 and other frequently used IAP ligands. It is important to note that the reported values are derived from various assays and experimental conditions, which may influence direct comparability.
| Ligand | Target IAP | Binding Affinity | Assay Type | Reference |
| A 410099.1 | XIAP (BIR3 domain) | Kd = 16 nM | Not Specified | [1] |
| cIAP1 | EC50 = 4.6 nM | NanoBRET | [2] | |
| cIAP2 | EC50 = 9.2 nM | NanoBRET | [2] | |
| XIAP | EC50 = 15.6 nM | NanoBRET | [2] | |
| LCL-161 | XIAP | IC50 = 35 nM | Cellular Assay (HEK293) | [3][4] |
| cIAP1 | IC50 = 0.4 nM | Cellular Assay (MDA-MB-231) | [3][4] | |
| Bestatin | Leucine Aminopeptidase | Ka = 0.8 x 105 M-1 | Radioligand Binding | |
| MV1 | IAP (General) | Data Not Available | - | - |
Note: Kd (dissociation constant) and IC50/EC50 (half-maximal inhibitory/effective concentration) are measures of binding affinity, with lower values indicating higher potency. Ka (association constant) is the reciprocal of Kd.
IAP Signaling Pathway and PROTAC Mechanism of Action
Inhibitor of Apoptosis (IAP) proteins are key regulators of apoptosis and immune signaling pathways. PROTACs leveraging IAP ligands hijack this machinery to induce the degradation of a target protein. The diagram below illustrates the general signaling pathway and the mechanism of action for an IAP-based PROTAC.
Caption: IAP signaling and the mechanism of action of an IAP-based PROTAC.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.
Binding Affinity Assays
1. Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescently labeled IAP ligand upon binding to an IAP protein.
-
Principle: A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, the tumbling slows, and the polarization of the emitted light increases.
-
Materials:
-
Purified recombinant IAP protein (XIAP, cIAP1, or cIAP2)
-
Fluorescently labeled IAP ligand (e.g., fluorescein-labeled A 410099.1)
-
Unlabeled competitor IAP ligands (for competition assays)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader with fluorescence polarization capabilities
-
-
Protocol:
-
Prepare a solution of the fluorescently labeled IAP ligand in the assay buffer.
-
In a microplate, add a fixed concentration of the fluorescent ligand to wells containing serial dilutions of the IAP protein.
-
For competition assays, add a fixed concentration of both the fluorescent ligand and the IAP protein to wells containing serial dilutions of the unlabeled competitor ligand.
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Calculate the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) by fitting the data to a suitable binding model.
-
2. Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
-
Principle: The binding of an analyte (IAP ligand) to a ligand (immobilized IAP protein) on a sensor chip surface causes a change in the refractive index, which is detected as a change in the SPR signal.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified recombinant IAP protein
-
IAP ligands
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
-
Protocol:
-
Immobilize the purified IAP protein onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of the IAP ligand over the sensor surface and a reference surface (without immobilized protein).
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
Analyze the sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Cellular Protein Degradation Assay (Western Blot)
This is the most common method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.
-
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture of proteins extracted from cells.
-
Materials:
-
Cell line of interest expressing the target protein and IAPs
-
Cell culture medium and supplements
-
PROTAC of interest dissolved in a suitable solvent (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed cells in multi-well plates and allow them to attach overnight.
-
Treat cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Experimental Workflow for PROTAC Development
The development and characterization of an IAP-based PROTAC typically follows a structured workflow, from initial design to in vivo evaluation.
Caption: A typical experimental workflow for the development of IAP-based PROTACs.
Conclusion
This compound represents a valuable tool for the development of IAP-based PROTACs, demonstrating high-affinity binding to XIAP, cIAP1, and cIAP2. The choice of an IAP ligand should be guided by the specific research goals, considering factors such as the desired IAP selectivity and the expression levels of IAP proteins in the target cells. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation and comparison of different IAP ligands, facilitating the rational design of next-generation protein degraders.
References
A Comparative Guide to E3 Ligase Linkers in Targeted Protein Degradation: IAP vs. VHL vs. CRBN
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the choice of E3 ubiquitin ligase is a critical determinant of the efficacy, selectivity, and overall success of a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest. This is achieved by simultaneously binding to the target protein and an E3 ligase, thereby forming a ternary complex that facilitates the ubiquitination and subsequent degradation of the target.
This guide provides a comparative analysis of three prominent E3 ligase recruiting systems: Inhibitor of Apoptosis (IAP), Von Hippel-Lindau (VHL), and Cereblon (CRBN). We will specifically discuss the functionalized IAP ligand-linker conjugate, A 410099.1 amide-PEG3-amine-Boc , in the context of the widely used VHL and CRBN E3 ligase linkers. This comparison is supported by available experimental data and detailed methodologies for key assays, aiming to provide a comprehensive resource for the rational design and evaluation of novel PROTACs.
Introduction to E3 Ligase Recruiters
The selection of an E3 ligase for a PROTAC is influenced by several factors, including its tissue expression, subcellular localization, and the structural compatibility of its ligands with the target protein binder. VHL and CRBN are the most extensively utilized E3 ligases in PROTAC development, with a wealth of supporting literature.[1][][3] IAP E3 ligases represent a compelling alternative, with their own unique set of characteristics.[4]
This compound is a functionalized ligand designed for the straightforward synthesis of IAP-recruiting PROTACs.[5] It incorporates the IAP ligand A 410099.1, a polyethylene glycol (PEG3) linker to provide appropriate spacing and solubility, and a Boc-protected amine for conjugation to a target protein ligand.
Performance Comparison: IAP vs. VHL and CRBN Linkers
Direct, head-to-head comparative studies of PROTACs utilizing this compound against VHL and CRBN-based counterparts for the same target are limited in publicly available literature. However, by examining studies that compare these E3 ligase systems in different contexts, we can infer their respective advantages and disadvantages.
Generally, CRBN-based PROTACs are noted for their high degradation efficiency, and the small size and favorable drug-like properties of their ligands.[] VHL-based PROTACs are also highly potent and have been successfully used for a wide range of targets.[1][3] IAP-based PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), have demonstrated efficacy in degrading various disease-relevant proteins and offer an alternative to overcome potential resistance mechanisms associated with VHL or CRBN.[4]
For a more direct, albeit illustrative, comparison, we can look at studies on histone deacetylase (HDAC) degraders. One study compared a PROTAC that recruits an IAP E3 ligase to one that recruits VHL for the degradation of class I HDACs.[6] The results from this study are summarized in the table below.
Quantitative Data Summary
| E3 Ligase Recruiter | PROTAC Example | Target Protein | DC50 | Dmax | Cell Line | Reference |
| IAP | JPS026 (IAP ligand-based) | HDAC1 | ~5 µM | Not specified | DLBCL cells | [6] |
| VHL | JPS016 (VHL ligand-based) | HDAC1 | ~10 µM | Not specified | DLBCL cells | [6] |
| CRBN | dBET1 | BRD4 | Not specified | >95% | 22Rv1 | [] |
| VHL | MZ1 | BRD4 | Not specified | ~90% | HeLa | [7] |
Note: The data for CRBN and VHL-based BRD4 degraders are provided as a general reference for their high efficiency and are not from a direct comparative study with the IAP-based HDAC degrader.
Signaling Pathways and Experimental Workflows
The general mechanism of action for PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase complex, leading to ubiquitination and proteasomal degradation of the target. The specific components of the E3 ligase complex differ for IAP, VHL, and CRBN.
Signaling Pathway Diagrams
Caption: General mechanism of PROTAC-induced protein degradation for IAP, VHL, and CRBN-based PROTACs.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the comparative evaluation of PROTACs.
Experimental Protocols
Below are detailed methodologies for key experiments to assess and compare the performance of PROTACs. These protocols are general and may require optimization for specific cell lines, target proteins, and PROTACs.
Western Blot for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest
-
PROTACs (IAP, VHL, and CRBN-based) and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with a range of concentrations of each PROTAC or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and capture the signal.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot dose-response curves to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[8]
-
NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay measures the proximity between the target protein and the E3 ligase, indicating the formation of the ternary complex.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase (IAP, VHL, or CRBN)
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
PROTACs of interest
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
Cell Plating: Plate the transfected cells into a white, 96-well plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add serial dilutions of the PROTACs to the cells.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation.[9][10]
Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay directly assesses the ubiquitination of the target protein, a key step in PROTAC-mediated degradation.
Materials:
-
Cell line of interest
-
PROTACs and vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against ubiquitin for Western blot
Procedure:
-
Cell Treatment: Treat cells with PROTACs in the presence of a proteasome inhibitor (to allow ubiquitinated protein to accumulate) for a specified time.
-
Cell Lysis: Lyse the cells and collect the supernatant.
-
Immunoprecipitation (IP):
-
Incubate the cell lysates with an antibody against the target protein.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Western Blot:
-
Elute the protein from the beads.
-
Perform a Western blot on the eluted samples using an antibody against ubiquitin to detect the polyubiquitin chains on the target protein. An increase in the ubiquitin signal in PROTAC-treated samples indicates successful ubiquitination of the target protein.[11]
-
Conclusion
The choice between IAP, VHL, and CRBN E3 ligase recruiters for PROTAC development is a multifaceted decision that depends on the specific target protein, the desired pharmacological properties, and the cellular context. While VHL and CRBN are well-established and highly effective, IAP-based PROTACs, facilitated by linkers such as this compound, represent a valuable and expanding area of TPD research. The experimental protocols provided in this guide offer a framework for the systematic and quantitative comparison of PROTACs, enabling researchers to make informed decisions in the design of next-generation protein degraders. Further head-to-head studies will be invaluable in delineating the specific advantages of each E3 ligase system for different therapeutic applications.
References
- 1. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. selvita.com [selvita.com]
- 11. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
PEG3 Linkers Outshine Alkyl and Non-PEG Counterparts in Bioconjugate Development
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of a bioconjugate's success. A comparative analysis reveals that polyethylene glycol (PEG) linkers, specifically short-chain variants like PEG3, offer significant advantages over traditional alkyl or other non-PEG linkers in terms of solubility, stability, and pharmacokinetic performance, ultimately leading to more effective and safer therapeutics.
The primary role of a linker in bioconjugates, such as antibody-drug conjugates (ADCs), is to connect a targeting moiety, like an antibody, to a payload, such as a cytotoxic drug. The linker's properties profoundly influence the overall efficacy and safety of the resulting therapeutic. While simple alkyl chains have been used for their straightforward chemistry, the evidence increasingly points towards the superiority of hydrophilic linkers like PEG3.
Key Advantages of PEG3 Linkers:
-
Enhanced Hydrophilicity and Solubility: A major challenge in drug development is the poor aqueous solubility of many potent therapeutic agents. Hydrophobic linkers, like alkyl chains, can exacerbate this issue, leading to aggregation of the bioconjugate.[1][] PEG linkers, with their repeating ethylene glycol units, are inherently hydrophilic, which significantly improves the water solubility of the entire conjugate.[1][][3] This enhanced solubility prevents aggregation, simplifies formulation, and improves the overall handling of the bioconjugate.[1][]
-
Improved Pharmacokinetics: The pharmacokinetic profile of a bioconjugate is a crucial factor in its therapeutic efficacy. Studies have shown that the use of PEG linkers leads to a dramatically improved pharmacokinetic profile in vivo.[1] This includes a prolonged plasma half-life (t1/2), increased plasma concentration, and a larger area under the plasma concentration-time curve (AUC).[1] The hydrophilic nature of PEG creates a hydration shell around the bioconjugate, which is thought to reduce renal clearance and shield it from enzymatic degradation, thereby extending its circulation time.[3][4]
-
Reduced Immunogenicity: A significant concern with bioconjugates is the potential for an immune response against the therapeutic agent. PEGylation, the process of attaching PEG chains, has been shown to reduce the immunogenicity of bioconjugates.[1][3] The flexible PEG chain can mask potential epitopes on the drug or linker, making it less likely to be recognized by the immune system.[3]
-
Enabling Higher Drug-to-Antibody Ratios (DAR): In the context of ADCs, achieving a higher DAR, or the number of drug molecules per antibody, can lead to increased potency. However, conjugating multiple hydrophobic drugs and linkers to an antibody often leads to aggregation and loss of efficacy.[1] The use of hydrophilic PEG linkers can overcome this limitation by offsetting the hydrophobicity of the payload, allowing for the attachment of more drug molecules without compromising the stability and solubility of the ADC.[1]
Comparative Performance Data
While direct head-to-head studies exhaustively comparing PEG3 and simple alkyl linkers across all parameters are not abundant in publicly available literature, the general principles derived from numerous studies on PEGylation allow for a clear comparative summary. The following table illustrates the expected performance differences based on the established properties of these linker types.
| Parameter | PEG3 Linker | Alkyl Linker (e.g., C3) | Other Non-PEG Hydrophilic Linkers |
| Hydrophilicity | High | Low | Variable (e.g., peptides can be hydrophilic) |
| Solubility of Conjugate | Significantly Increased | Potentially Decreased | Generally Increased |
| Tendency for Aggregation | Low | High | Low to Moderate |
| Plasma Half-life | Extended | Shorter | Variable |
| In Vivo Efficacy | Often Improved | Potentially Reduced | Variable |
| Immunogenicity | Reduced | Potentially Higher | Variable |
Experimental Protocols
To quantitatively assess the advantages of PEG3 linkers, a series of experiments can be conducted. Below are detailed methodologies for key comparative assays.
Protocol 1: Determination of Hydrophilicity (Octanol-Water Partition Coefficient - LogP)
Objective: To quantify the hydrophilicity of a drug molecule conjugated with a PEG3 linker versus an alkyl linker. A lower LogP value indicates higher hydrophilicity.
Methodology:
-
Sample Preparation: Synthesize the drug-linker constructs (Drug-PEG3 and Drug-Alkyl).
-
Equilibration: Prepare a biphasic system of 1-octanol and water. Add a known amount of the drug-linker construct to the mixture.
-
Shaking and Separation: Vigorously shake the mixture to allow for the partitioning of the compound between the two phases. Centrifuge the mixture to ensure complete phase separation.[5]
-
Quantification: Carefully separate the octanol and water layers. Determine the concentration of the drug-linker in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[6]
-
Calculation: The octanol-water partition coefficient (Kow or P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[5]
Protocol 2: In Vitro Plasma Stability Assay
Objective: To compare the stability of bioconjugates with PEG3 and alkyl linkers in plasma over time.
Methodology:
-
Incubation: Incubate the bioconjugates (e.g., ADCs with different linkers) in fresh plasma (e.g., human or mouse) at 37°C.[7]
-
Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).[7]
-
Sample Processing: Stop the reaction by adding a quenching solution (e.g., acetonitrile) to precipitate plasma proteins. Centrifuge the samples to pellet the proteins.
-
Analysis by LC-MS: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact bioconjugate remaining at each time point.[7]
-
Data Analysis: Plot the percentage of intact bioconjugate versus time to determine the stability profile and calculate the half-life of each conjugate in plasma.
Protocol 3: In Vivo Pharmacokinetic Study
Objective: To evaluate the pharmacokinetic profiles of bioconjugates with PEG3 and alkyl linkers in an animal model.
Methodology:
-
Animal Model: Utilize a relevant animal model (e.g., mice or rats).
-
Administration: Administer a single intravenous (IV) dose of the bioconjugates to the animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, and 168 hr) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Quantification: Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life (t1/2), and area under the curve (AUC).
Visualizing the Impact of Linker Choice
The following diagrams illustrate the conceptual differences between PEG3 and alkyl linkers and their impact on the performance of an Antibody-Drug Conjugate (ADC).
References
A Comparative Guide to the Efficacy of IAP-Based PROTACs in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various Inhibitor of Apoptosis Protein (IAP)-based Proteolysis Targeting Chimeras (PROTACs), also known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), across different cancer cell lines. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the field of targeted protein degradation.
Data Presentation: Efficacy of IAP-Based PROTACs
The following table summarizes the quantitative data on the efficacy of selected IAP-based PROTACs, detailing their half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values against specific protein targets in various cancer cell lines.
| PROTAC Name | Target Protein | Cell Line | Cell Type | DC50 | Dmax |
| SNIPER-2 | BCL-XL | MyLa 1929 | Malignant T-cell lymphoma | Potent degradation | Efficiently degraded |
| Compound 8a | BCL-XL | MyLa 1929 | Malignant T-cell lymphoma | IC50 = 62 nM | Efficiently degrades |
| SNIPER-19 | CDK4/6 | MM.1S | Multiple myeloma | - | > 77% at 0.1 µM |
| SNIPER-20 | CDK4/6 | MM.1S | Multiple myeloma | - | > 77% at 0.1 µM |
| SNIPER-12 (BC5P) | BTK | THP-1 | Acute monocytic leukemia | 182 ± 57 nM | - |
| SNIPER(BRD)-1 | BRD4 | - | - | Degrades BRD4 | Degrades BRD4 |
| SNIPER-14 | CDK6 | - | - | Ineffective degradation | - |
| SNIPER-15 | CDK6 | - | - | Ineffective degradation | - |
| SNIPER-24 | EGFR L858R/T790M | - | - | Unable to degrade | - |
Mandatory Visualization
Signaling Pathway of IAP-Based PROTACs
Caption: Mechanism of action of IAP-based PROTACs leading to targeted protein degradation.
Experimental Workflow for Efficacy Evaluation
Caption: A typical experimental workflow for evaluating the efficacy of IAP-based PROTACs.
Logical Relationship of PROTAC Mechanism
Caption: The logical sequence of events in IAP-based PROTAC-mediated protein degradation.
Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the levels of the target protein following treatment with an IAP-based PROTAC.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
IAP-based PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the IAP-based PROTAC or DMSO for the desired time period.[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.[2]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][2]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane with TBST.
-
Repeat the incubation with the primary antibody for the loading control.
-
-
Detection and Analysis: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.[1]
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of the IAP-based PROTAC.[3][4]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
IAP-based PROTAC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[5]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the IAP-based PROTAC for the desired time period.[6]
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Immunoprecipitation and Ubiquitination Assay
This assay is used to confirm that the PROTAC-induced degradation of the target protein is mediated by ubiquitination.[7][8]
Materials:
-
Treated cell lysates
-
Primary antibody against the target protein or ubiquitin
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Immunoprecipitation:
-
Incubate the cell lysates with the primary antibody (either against the target protein or ubiquitin) to form an antibody-antigen complex.[8]
-
Add Protein A/G agarose beads to the lysate to capture the antibody-antigen complex.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complex from the beads using elution buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
If the target protein was immunoprecipitated, probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein.[8]
-
If ubiquitin was immunoprecipitated, probe the membrane with an anti-target protein antibody.[8]
-
This comprehensive guide provides a comparative overview of the efficacy of IAP-based PROTACs in different cell lines, along with detailed experimental protocols and visual representations of the underlying mechanisms. This information is intended to aid researchers in the design and evaluation of novel protein degraders for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. protocols.io [protocols.io]
- 6. atcc.org [atcc.org]
- 7. Ubiquitination Assay - Profacgen [profacgen.com]
- 8. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: A Comparative Guide to PROTAC Linkers In Vitro and In Vivo
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker, a seemingly simple component connecting the target protein and E3 ligase ligands, plays a critical role in determining a PROTAC's overall stability, and ultimately, its therapeutic efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo stability of different PROTAC linkers, supported by experimental data, to inform the development of more robust and effective protein degraders.
The choice of linker chemistry, length, and attachment points significantly influences a PROTAC's susceptibility to metabolic degradation and its pharmacokinetic profile. Understanding these structure-stability relationships is crucial for optimizing PROTAC design and translating potent in vitro activity into in vivo success. This guide will delve into the stability characteristics of common linker types, present comparative data from key studies, and provide detailed experimental protocols for assessing PROTAC stability.
In Vitro Stability: A Head-to-Head Comparison
The in vitro stability of a PROTAC is a key indicator of its potential for in vivo performance. Assays using liver microsomes and plasma are commonly employed to assess metabolic and chemical stability, respectively. Here, we compare the stability of PROTACs with different linker types.
Linker Composition and Rigidity
The chemical makeup of the linker is a primary determinant of its metabolic stability. Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are commonly used due to their synthetic tractability. However, they are often more susceptible to metabolism. In contrast, more rigid linkers incorporating cyclic moieties can enhance metabolic stability.
A study comparing a flexible polyethylene glycol linker with a rigid linker containing two pyridine rings for a BTK-targeting PROTAC demonstrated a significant improvement in metabolic stability with the rigid linker. The PROTAC with the rigid linker exhibited a much longer half-life in mouse liver microsomes, highlighting the benefit of this design strategy.[]
Table 1: Impact of Linker Rigidity on In Vitro Metabolic Stability in Mouse Liver Microsomes []
| PROTAC Linker Type | Half-life (t½) in Mouse Liver Microsomes (min) |
| Flexible (Polyethylene Glycol) | 1.3 |
| Rigid (Containing two pyridine rings) | >145 |
Linker Length
The length of the linker can also influence its metabolic stability. For some PROTACs, increasing the linker length can lead to decreased metabolic stability. For instance, extending a straight-chain alkyl linker in a BET-targeting PROTAC from four to eight methylene units resulted in a dramatic reduction in its half-life in liver microsomes.[]
Table 2: Effect of Alkyl Linker Length on In Vitro Metabolic Stability []
| PROTAC Linker | Half-life (t½) (min) |
| JQ1-based PROTAC with 4-methylene alkyl linker | 135 |
| JQ1-based PROTAC with 8-methylene alkyl linker | 18.2 |
Linker Attachment Point
The point of attachment of the linker to the E3 ligase ligand can also impact stability. A comparative study of thalidomide-based PROTACs with linkers attached at different positions on the phthalimide ring revealed differences in their aqueous stability and in vitro plasma half-life.
Table 3: Comparison of Stability for Thalidomide Conjugates with Different Linker Attachment Points [2]
| Linker Attachment Point on Thalidomide | Aqueous Stability (% remaining after 24h, pH 7.4) | In Vitro Plasma Half-life (t½) (h) |
| C4-position | Good | Data not specified in source |
| C5-position | Generally good | Data not specified in source |
In Vivo Stability: Translating In Vitro Findings
While in vitro assays provide valuable initial data, in vivo pharmacokinetic studies are essential to fully understand a PROTAC's stability and overall performance in a biological system. The linker plays a crucial role in determining a PROTAC's in vivo fate.
Generally, PROTACs with improved in vitro metabolic stability, often achieved through the incorporation of more rigid linkers, are expected to have better in vivo pharmacokinetic profiles, including longer half-lives and increased exposure.[] However, the relationship between in vitro and in vivo stability is not always straightforward, and other factors such as cell permeability and off-target effects can also influence in vivo efficacy.
Due to the complexity and variability of in vivo studies across different PROTACs, targets, and animal models, a direct head-to-head quantitative comparison table for in vivo stability is challenging to construct from the available literature. However, the general trend indicates that linkers designed for higher metabolic stability in vitro are a critical step towards achieving favorable in vivo pharmacokinetics.
Experimental Protocols
Accurate and reproducible assessment of PROTAC stability is fundamental to the drug discovery process. Below are detailed methodologies for key in vitro stability assays.
In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay determines the rate of metabolic degradation of a PROTAC by liver enzymes.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control (compound with known metabolic instability, e.g., Verapamil)
-
Negative control (compound with known metabolic stability, e.g., Warfarin)
-
Acetonitrile with an internal standard (for quenching)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer. The final concentration of the organic solvent should be low (<1%) to avoid inhibiting enzyme activity.
-
Thaw the HLM on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.
-
Add the test PROTAC to the mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
-
Sample Preparation and Analysis:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Plasma Stability Assay
This assay evaluates the chemical stability of a PROTAC in plasma, identifying susceptibility to degradation by plasma enzymes or chemical hydrolysis.
Materials:
-
Test PROTAC compound
-
Human plasma
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC in a suitable solvent.
-
Thaw human plasma at 37°C.
-
-
Incubation:
-
Add the test PROTAC to the plasma at a final concentration of 1 µM.
-
Incubate the mixture at 37°C.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-PROTAC mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
-
Sample Preparation and Analysis:
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining PROTAC.
-
Data Analysis:
-
Plot the percentage of the remaining PROTAC against time.
-
Determine the half-life (t½) of the PROTAC in plasma.
Visualizing the Concepts
To better illustrate the key processes and relationships discussed, the following diagrams are provided.
Caption: General mechanism of PROTAC-mediated protein degradation.
References
A 410099.1 amide-PEG3-amine-Boc versus other commercially available IAP-linker conjugates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality. A key component of a PROTAC is the E3 ligase-recruiting ligand and the associated linker, which together orchestrate the degradation of a target protein. Among the various E3 ligases, the Inhibitor of Apoptosis (IAP) proteins offer a compelling target for PROTAC development, with several IAP-recruiting PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), demonstrating significant potential.[1]
This guide provides a comparative overview of A 410099.1 amide-PEG3-amine-Boc, a commercially available IAP ligand-linker conjugate, and other widely used IAP-based PROTAC components. While direct comparative data for a PROTAC constructed with this compound is not yet publicly available, this guide will provide the necessary context for researchers to evaluate its potential by comparing the binding affinity of its core IAP ligand and the performance of other IAP-based PROTACs.
IAP Ligand Binding Affinity
The initial and crucial step in PROTAC design is the selection of a high-affinity ligand for the E3 ligase. A 410099.1 is a potent IAP antagonist. The amine-functionalized version of this ligand, a precursor to the amide-PEG3-amine-Boc conjugate, has been evaluated for its binding to key IAP proteins.
Table 1: Binding Affinity of IAP Ligands
| IAP Ligand | Target IAP | Binding Affinity (EC50, nM) | Assay |
| A 410099.1, amine | cIAP1 | 4.6 | NanoBRET[2] |
| cIAP2 | 9.2 | NanoBRET[2] | |
| XIAP | 15.6 | NanoBRET[2] | |
| LCL161 | XIAP BIR3 | ~25 | Biochemical |
| cIAP1 BIR3 | ~35 | Biochemical | |
| cIAP2 BIR3 | ~90 | Biochemical | |
| Birinapant | XIAP BIR3 | 21 | Biochemical |
| cIAP1 BIR3 | 1.1 | Biochemical | |
| cIAP2 BIR3 | 5.3 | Biochemical | |
| Bestatin Methyl Ester | cIAP1 | Micromolar range | Biochemical |
Note: The binding affinities for LCL161, Birinapant, and Bestatin are approximate values gathered from various sources and may have been determined using different assay conditions. Direct comparison of absolute values should be made with caution.
The low nanomolar EC50 values of A 410099.1 for cIAP1, cIAP2, and XIAP indicate its potential as a potent recruitment moiety for IAP-based PROTACs.
Performance of IAP-Based PROTACs
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, typically quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The choice of the IAP ligand and the nature of the linker significantly influence these parameters. The following table summarizes the performance of several published IAP-based PROTACs, showcasing the degradation efficiency achieved with different IAP ligands and linkers against various protein targets.
Table 2: Performance of Commercially Available and Published IAP-Linker Conjugates in PROTACs
| IAP Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| LCL161 derivative | PEG | ERα | MCF-7 | <3 | >90 |
| LCL161 derivative | Alkyl | BCL-XL | MyLa 1929 | ~500 | >80 |
| IAP antagonist 1 | Alkyl | BCL-XL | MyLa 1929 | <500 | >90[3] |
| Bestatin | PEG/Alkyl | CDK6 | MM.1S | >1000 | Ineffective[1] |
| LCL161 derivative | Not specified | BRD4 | Not specified | ~100 | Not specified |
| Birinapant | Not specified | Not specified | Not specified | Not specified | Not specified |
This table is a representative summary from available literature and is not exhaustive. The performance of a PROTAC is highly dependent on the specific target protein, cell line, and experimental conditions.
Signaling Pathways and Experimental Workflows
To aid in the design and interpretation of experiments, the following diagrams illustrate the key signaling pathway involving IAP proteins and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: IAP Signaling Pathways in Apoptosis and NF-κB Regulation.
Caption: Experimental Workflow for PROTAC Efficacy Evaluation.
Experimental Protocols
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the key steps to assess the degradation of a target protein following treatment with an IAP-based PROTAC.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTAC in the appropriate vehicle (e.g., DMSO).
-
Treat the cells with the PROTAC at various concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
5. Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, the membrane should be stripped and re-probed or simultaneously probed with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
6. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Conclusion
This compound represents a promising and readily available building block for the development of IAP-recruiting PROTACs. The high binding affinity of its core IAP ligand, A 410099.1, for cIAP1, cIAP2, and XIAP provides a strong foundation for inducing potent protein degradation. While direct performance data for a PROTAC utilizing this specific conjugate is not yet available, the comparative data from other IAP-based PROTACs presented in this guide offer valuable insights into the potential efficacy of such molecules. The choice of the target protein ligand and the optimization of the linker length and composition will be critical in harnessing the full potential of this and other IAP-linker conjugates. The provided experimental protocols and pathway diagrams serve as a comprehensive resource for researchers embarking on the design and evaluation of novel IAP-based degraders.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
